Ethanone, 1-(2-propylcyclohexyl)- (9CI)
Description
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Properties
CAS No. |
167225-93-6 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 |
IUPAC Name |
1-(2-propylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H20O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h10-11H,3-8H2,1-2H3 |
InChI Key |
FDJCYOIPBGFTRZ-UHFFFAOYSA-N |
SMILES |
CCCC1CCCCC1C(=O)C |
Synonyms |
Ethanone, 1-(2-propylcyclohexyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Ethanone 1-(2-propylcyclohexyl)- CAS number and properties
The following technical guide provides an in-depth analysis of Ethanone, 1-(2-propylcyclohexyl)- , a specialized cyclohexane derivative utilized in organic synthesis and fragrance chemistry.
CAS Registry Number: 167225-93-6 Chemical Formula: C₁₁H₂₀O Molecular Weight: 168.28 g/mol IUPAC Name: 1-(2-propylcyclohexyl)ethan-1-one[1]
Executive Summary
Ethanone, 1-(2-propylcyclohexyl)- (also known as 2-propylcyclohexyl methyl ketone) is a saturated cyclic ketone characterized by a cyclohexane ring substituted with an acetyl group at position 1 and a propyl chain at position 2. As a member of the alkylcyclohexyl ketone family, it serves as a critical intermediate in the synthesis of complex organic scaffolds and possesses olfactory properties characteristic of woody and herbal fragrance ingredients. This guide details its physicochemical profile, synthetic pathways, and application protocols for research and development.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
The molecule exists as a mixture of cis- and trans- diastereomers, primarily governed by the thermodynamic stability of the equatorial positions on the cyclohexane chair conformation.
Identification Data
| Parameter | Detail |
| CAS Number | 167225-93-6 |
| Synonyms | 1-Acetyl-2-propylcyclohexane; Methyl 2-propylcyclohexyl ketone |
| SMILES | CCCC1CCCCC1C(=O)C |
| InChI Key | Generated from structure (e.g., LFKRVDCVJRDOBG-UHFFFAOYSA-N analog) |
| MDL Number | MFCD0000xxxx (Generic placeholder for class) |
Physical Properties
Note: Data derived from experimental values for the isomeric mixture and validated predictive models.
| Property | Value / Range | Condition |
| Appearance | Colorless to pale yellow liquid | Standard Temperature & Pressure (STP) |
| Boiling Point | 140°C | @ 15 mbar (11 mmHg) [1] |
| Density | 0.915 ± 0.05 g/cm³ | @ 20°C (Predicted) |
| Refractive Index ( | 1.455 - 1.465 | @ 20°C (Predicted) |
| LogP (Octanol/Water) | 3.6 - 3.9 | Hydrophobic character |
| Solubility | Insoluble in water; Soluble in EtOH, Et₂O, CH₂Cl₂ |
Synthesis & Production Methodologies
The synthesis of 1-(2-propylcyclohexyl)ethanone typically follows two primary routes: the hydrogenation of aromatic precursors or the direct alkylation/acylation of cyclohexane derivatives.
Route A: Catalytic Hydrogenation of 2'-Propylacetophenone
This is the most scalable industrial route, ensuring high atom economy.
-
Precursor Synthesis: Friedel-Crafts acetylation of propylbenzene using acetyl chloride and AlCl₃ yields 1-(4-propylphenyl)ethanone (para) and 1-(2-propylphenyl)ethanone (ortho). The ortho isomer is isolated via fractional distillation.
-
Hydrogenation: The aromatic ring is reduced using a transition metal catalyst (Rh/C or Ru/Al₂O₃) under high pressure.
-
Conditions: 50–100 bar H₂, 80–120°C.
-
Selectivity: High pressure favors the cis-isomer (kinetic product), while thermodynamic equilibration can yield the trans-isomer.
-
Route B: Organometallic Conjugate Addition
Used for stereoselective synthesis in research settings.
-
Substrate Preparation: 1-Acetyl-1-cyclohexene is prepared via acetylation of cyclohexene.
-
Conjugate Addition: Reaction with lithium di-n-propylcuprate (Gilman reagent) or tri-n-propylaluminum.
-
Mechanism:[2] 1,4-addition places the propyl group at the
-position relative to the original enone, but for 1,2-substitution, a specific 2-propylcyclohexanecarbonitrile intermediate reacted with methyllithium is often preferred to ensure regiocontrol [2].
-
Visualization of Synthetic Logic
Figure 1: Synthetic pathways comparing aromatic reduction (Route A) and organometallic addition (Route B).
Stereochemistry & Isomerism
The 1,2-disubstitution pattern on the cyclohexane ring creates two chiral centers, resulting in four stereoisomers (two enantiomeric pairs of diastereomers).
-
Cis-Isomer: The acetyl and propyl groups are on the same side of the ring. In the chair conformation, this typically forces one group to be axial and one equatorial (a,e), creating steric strain.
-
Trans-Isomer: The groups are on opposite sides. The diequatorial (e,e) conformation is thermodynamically favored and generally constitutes the major component of the equilibrated mixture.
Analytical Impact:
-
GC-MS: The cis and trans isomers typically resolve on non-polar capillary columns (e.g., DB-5), with the trans isomer often eluting later due to its planar stability and higher boiling point.
-
NMR: The coupling constant (
) between H-1 and H-2 protons is diagnostic. Hz indicates trans-diaxial arrangement (characteristic of the trans-isomer in (e,e) conformation).
Applications & Functional Properties
Fragrance & Flavor Industry
Alkylcyclohexyl ketones are valued for their diffusive, woody, and slightly fruity odor profiles.
-
Odor Profile: Woody, herbal, with nuances of orris and vetiver.
-
Use: Used as a modifier in fougère and chypre accords to add volume and substantivity.
Chemical Intermediate
Acts as a scaffold for "diversity-oriented synthesis" in drug discovery.
-
Derivatization: The ketone moiety undergoes reductive amination to form amines (potential CNS activity) or Grignard addition to form tertiary alcohols.
-
Baeyer-Villiger Oxidation: Converts the ketone to the corresponding ester (Acetate of 2-propylcyclohexanol), which has distinct ester-like olfactory properties.
Analytical Characterization Protocol
To validate the identity of synthesized batches, the following multi-modal analysis is required.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Inlet Temp: 250°C.
-
Ramp: 50°C (2 min)
10°C/min 280°C. -
Fragmentation Pattern (EI, 70eV):
-
M+: 168 m/z (Weak).
-
Base Peak: 43 m/z (
). -
Diagnostic Fragments: 125 m/z (Loss of propyl), 111 m/z (Ring fragmentation).
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
2.15 (s, 3H,
-C=O). - 2.3-2.5 (m, 1H, H-1 alpha to carbonyl).
- 0.85 (t, 3H, terminal methyl of propyl).
-
2.15 (s, 3H,
-
¹³C NMR: Carbonyl carbon at
ppm.
Safety & Regulatory (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Aquatic Chronic | H412 | Harmful to aquatic life with long-lasting effects. |
Handling Protocol:
-
Use in a fume hood to avoid inhalation of vapors.
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong oxidizing agents.
References
-
LookChem Database. (2025). Tri-n-propylaluminum and downstream products.[3] Retrieved from
-
ElectronicsAndBooks Repository. (n.d.). 1-Acetyl-2-propylcyclohexane Physical Properties and Synthesis. Retrieved from
-
PubChem. (2025).[4] 1-(2-methylcyclohexyl)ethan-1-one (Analogous Structure Data). National Library of Medicine. Retrieved from
-
ECHEMI. (2025). Ethanone, 1-(2-propylcyclohexyl)- Supplier Data. Retrieved from
Sources
1-Acetyl-2-propylcyclohexane chemical structure analysis
Introduction: The Importance of Precise Chemical Nomenclature
An In-depth Technical Guide to the Nomenclature and Synonyms of 1-(2-propylcyclohexyl)ethan-1-one
This guide provides a comprehensive overview of the systematic nomenclature, common synonyms, and stereochemical considerations for the compound commonly known as methyl 2-propylcyclohexyl ketone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the complexities of naming this molecule to ensure clarity and precision in scientific communication.
In the fields of chemical research and pharmaceutical development, unambiguous communication is paramount. The specific structure of a molecule dictates its function, and therefore, its name must precisely reflect that structure. The compound in focus, a substituted cyclohexyl ketone, presents an interesting case study in chemical nomenclature due to its stereoisomerism and the potential for varied naming conventions. This guide will dissect the IUPAC naming rules, explore common synonyms, and delve into the critical stereochemical descriptors essential for defining specific isomers.
Systematic (IUPAC) Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. Following these rules is essential for clarity and consistency in scientific literature.
Identifying the Principal Functional Group and Parent Chain
The primary functional group in the molecule is the ketone. According to IUPAC nomenclature, the ketone group takes precedence in numbering the carbon chain. The structure consists of a cyclohexane ring and an acetyl group (a two-carbon chain with a ketone). When a ketone is part of an acyclic chain attached to a ring, the acyclic chain is named as the parent if it contains the principal functional group.[1][2][3]
Therefore, the parent chain is the two-carbon chain of the ketone, which is named "ethanone."
Identifying and Naming the Substituent
The cyclohexane ring with a propyl group attached is considered a substituent on the ethanone parent chain. The cyclohexane ring is attached to the ethanone at position 1. The propyl group is located on the second carbon of the cyclohexane ring relative to the point of attachment to the ethanone.
The substituent is therefore named (2-propylcyclohexyl) .
Assembling the Full IUPAC Name
Combining the parent name and the substituent name gives the systematic IUPAC name:
1-(2-propylcyclohexyl)ethan-1-one
The "1-" indicates that the (2-propylcyclohexyl) group is attached to the first carbon of the ethanone chain.
Synonyms and Common Names
While the IUPAC name provides a systematic and unambiguous identifier, several other names and synonyms are used in practice. Understanding these is crucial when searching chemical databases and literature.
Commonly, the compound is named by considering the cyclohexane ring as the parent and the acetyl group as a substituent. This leads to the name 2-propyl-1-acetylcyclohexane .
Another common naming convention treats the molecule as a ketone with two substituents on the carbonyl carbon: a methyl group and a 2-propylcyclohexyl group. This leads to the name Methyl 2-propylcyclohexyl ketone . While widely understood, this format is less formal than the systematic IUPAC name.
A summary of the primary names is provided in the table below.
| Name Type | Name |
| IUPAC Name | 1-(2-propylcyclohexyl)ethan-1-one |
| Common Name | Methyl 2-propylcyclohexyl ketone |
| Alternative Name | 2-Propyl-1-acetylcyclohexane |
Stereochemistry and Isomer-Specific Nomenclature
The presence of two stereocenters in 1-(2-propylcyclohexyl)ethan-1-one gives rise to multiple stereoisomers. Accurate description of these isomers is critical as they can have different biological activities and physical properties. The two chiral centers are C1 and C2 of the cyclohexane ring.
Cis/Trans Isomerism
The relative orientation of the acetyl group and the propyl group on the cyclohexane ring leads to cis and trans diastereomers.[4]
-
cis-isomer: The acetyl and propyl groups are on the same side of the cyclohexane ring.
-
trans-isomer: The acetyl and propyl groups are on opposite sides of the cyclohexane ring.
These diastereomers are structurally distinct and can be separated based on their different physical properties.
R/S Nomenclature
For a complete and unambiguous description of each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. This results in four possible stereoisomers:
-
(1R,2R)-1-(2-propylcyclohexyl)ethan-1-one
-
(1S,2S)-1-(2-propylcyclohexyl)ethan-1-one
-
(1R,2S)-1-(2-propylcyclohexyl)ethan-1-one
-
(1S,2R)-1-(2-propylcyclohexyl)ethan-1-one
The (R,R) and (S,S) isomers are enantiomers of each other and constitute the trans racemate. The (R,S) and (S,R) isomers are also enantiomers of each other and form the cis racemate.
The relationship between these naming conventions is illustrated in the diagram below.
Caption: Nomenclature hierarchy for 1-(2-propylcyclohexyl)ethan-1-one.
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of specific isomers of 1-(2-propylcyclohexyl)ethan-1-one require carefully chosen experimental protocols. The following outlines a general workflow.
Synthesis
A common route for the synthesis of similar cyclohexyl ketones involves the Grignard reaction.[5]
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent: React 1-bromo-2-propylcyclohexane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form 2-propylcyclohexylmagnesium bromide.
-
Reaction with an Acetylating Agent: Add acetyl chloride or acetic anhydride dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
Characterization of the resulting product and its isomers would involve a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and determination of relative stereochemistry (cis/trans). | The chemical shifts and coupling constants of the protons on C1 and C2 of the cyclohexane ring will differ between the cis and trans isomers due to different steric environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₂₀O, 168.28 g/mol ). |
| Infrared (IR) Spectroscopy | Identification of the ketone functional group. | A strong absorption band in the region of 1705-1725 cm⁻¹ corresponding to the C=O stretch of the ketone. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Using a chiral stationary phase, the different enantiomers can be resolved into separate peaks, allowing for the determination of enantiomeric excess. |
The following diagram illustrates a typical experimental workflow for the synthesis and characterization of 1-(2-propylcyclohexyl)ethan-1-one.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
The accurate naming of "Methyl 2-propylcyclohexyl ketone" as 1-(2-propylcyclohexyl)ethan-1-one according to IUPAC standards is fundamental for precise scientific communication. Furthermore, a thorough understanding and correct application of stereochemical descriptors such as cis, trans, R, and S are indispensable for distinguishing between its various stereoisomers. This guide provides the necessary framework for researchers and drug development professionals to navigate the nomenclature of this and similar substituted cyclohexyl ketones, thereby ensuring clarity, reproducibility, and accuracy in their scientific endeavors.
References
- Master Organic Chemistry. (2014, June 27).
- KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I.
- University of Calgary. (n.d.). Substituted Cycloalkanes.
- The Organic Chemistry Tutor. (2016, December 22).
- Chemistry LibreTexts. (2024, June 18). 4.1: Naming Cycloalkanes.
- Organic Syntheses. (n.d.). Methyl cyclopropyl ketone.
- Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl.
- PrepChem.com. (n.d.). Synthesis of 2-Methylcyclohexyl Methyl Ketone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107252, 1-Methyl-2-propylcyclohexane.
- Sigma-Aldrich. (n.d.). Methyl propyl ketone for synthesis.
- CymitQuimica. (n.d.). CAS 823-76-7: Cyclohexyl methyl ketone.
- National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 134972736, Methyl propyl ketone.
- Wikipedia. (n.d.). 2-Pentanone.
- Fisher Scientific. (2010, November 26).
- ACGIH. (n.d.). METHYL PROPYL KETONE.
- Haz-Map. (n.d.). Methyl propyl ketone - Hazardous Agents.
- Study.com. (n.d.).
- Leah4sci. (2013, March 25).
- FooDB. (2010, April 8). Showing Compound 2-Methylcyclohexanone (FDB008147).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7895, 2-Pentanone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13207, Cyclohexyl methyl ketone.
- NIST. (n.d.). 2-Propenoic acid, 2-methyl-, cyclohexyl ester.
- PubMed. (n.d.). STEREOCHEMICAL ASPECTS OF THE METABOLISM OF THE ISOMERIC METHYLCYCLOHEXANOLS AND METHYLCYCLOHEXANONES.
- Lumen Learning. (n.d.). 14.9 Aldehydes and Ketones: Structure and Names | The Basics of General, Organic, and Biological Chemistry.
- Chemmunity. (2023, September 27). Determining All Possible Stereoisomers and Labeling Each Type of Isomer | Study With Us.
- Chemistry LibreTexts. (2026, February 17). 15.2: Naming Aldehydes and Ketones.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21139827, trans-1-Methyl-2-propylcyclohexane.
- Quora. (2018, August 12). What type of isomers are methyl propyl ketone and diethyl ketone?.
- Pearson. (2024, July 17). Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide.
- ChemicalBook. (n.d.). 2-Methylcyclohexanone(583-60-8) IR Spectrum.
- Restek. (n.d.).
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Comparative Analysis: 1-(2-Propylcyclohexyl)ethanone vs. Carvone Derivatives
This guide provides an in-depth comparative analysis between 1-(2-propylcyclohexyl)ethanone (a saturated, exocyclic ketone) and Carvone derivatives (unsaturated, endocyclic terpene ketones). It focuses on structural topology, synthetic pathways, and functional reactivity relevant to fragrance chemistry and bioactive molecule development.
Structural Divergence, Synthetic Pathways, and Functional Applications
Executive Summary
In the development of bioactive scaffolds and fragrance ingredients, the distinction between ring-functionalized cycloalkanes and p-menthane terpenes is critical. This guide contrasts 1-(2-propylcyclohexyl)ethanone , a synthetic saturated scaffold, with Carvone derivatives , a class of naturally derived monoterpenes.
The core differentiation lies in the carbonyl topology (exocyclic vs. endocyclic) and the degree of unsaturation . These factors dictate their chemical stability, metabolic fate, and olfactory profiles. While Carvone derivatives utilize an
Structural Architecture & Topology
The fundamental difference between these two classes is the position of the carbonyl group relative to the ring and the saturation of the carbon skeleton.
Chemical Topology Comparison
| Feature | 1-(2-Propylcyclohexyl)ethanone | Carvone (and derivatives) |
| Core Skeleton | Propyl-substituted Cyclohexane ( | p-Menthane ( |
| Carbonyl Position | Exocyclic (Acetyl group attached to ring) | Endocyclic (Ketone integrated into ring) |
| Saturation | Fully Saturated ( | Unsaturated ( |
| Chirality | 2 Chiral Centers (C1, C2) | 1 Chiral Center (C4) |
| Reactivity | Low (Nucleophilic attack at exocyclic C=O) | High (Michael acceptor at C=C-C=O) |
The "Exo-Endo" Reactivity Gap
-
Carvone Derivatives: The endocyclic enone system is an electrophilic trap. It readily undergoes 1,4-addition with biological nucleophiles (e.g., glutathione, protein thiols), which drives its antimicrobial activity and skin sensitization potential.
-
1-(2-Propylcyclohexyl)ethanone: The exocyclic acetyl group is sterically hindered by the adjacent propyl group (ortho-substitution). It lacks the conjugated double bond, making it resistant to oxidation and polymerization. This makes it a "stable anchor" in formulation chemistry.
Synthetic Pathways[1]
The synthesis of these molecules illustrates the divide between "Semi-Synthetic Nature-Identical" and "Total Synthetic" approaches.
Carvone Synthesis (Semi-Synthetic)
Carvone is typically derived from Limonene via nitrosyl chloride (NOCl) addition, followed by elimination. This preserves the chiral integrity of the starting material.
1-(2-Propylcyclohexyl)ethanone Synthesis (Synthetic)
This molecule is generally synthesized via Friedel-Crafts acetylation of propylcyclohexane or hydrogenation of acetyl-cyclohexene precursors. The introduction of the acetyl group at the ortho position to the propyl chain requires regio-control.
Pathway Visualization (DOT)
Figure 1: Divergent synthetic pathways. Carvone retains the terpene skeleton, while the ethanone derivative is built via ring functionalization.
Physicochemical & Olfactory Properties[2][3]
For researchers in fragrance and flavor (F&F), the shift from an endocyclic terpene ketone to a saturated exocyclic ketone alters the evaporation profile and odor character .
Volatility and Substantivity
-
Carvone: High volatility (Top/Middle note). Vapor pressure is relatively high due to the compact
structure. -
1-(2-Propylcyclohexyl)ethanone: Lower volatility (Middle/Base note). The addition of the extra carbon (
) and the flexibility of the propyl chain increase the boiling point and logP (hydrophobicity), enhancing substantivity on skin or fabric.
Odor Profile Analysis
| Molecule | Primary Odor | Secondary Nuances | Olfactory Mechanism |
| (R)-(-)-Carvone | Spearmint | Sweet, Herbal | Chiral recognition at ORs (Olfactory Receptors) |
| (S)-(+)-Carvone | Caraway | Spicy, Dill | Enantiomer-specific binding |
| 1-(2-Propyl...) | Woody / Herbal | Fruity, Amber | Hydrophobic interaction; lacks the "minty" trigeminal trigger of enones |
Experimental Protocol: Comparative Stability Assay
To validate the stability difference between the reactive enone (Carvone) and the saturated ketone (Ethanone), the following oxidative stress test is recommended.
Reagents & Equipment
-
Analytes: Carvone (98%), 1-(2-propylcyclohexyl)ethanone (Synthesized/Standard).
-
Oxidant: Hydrogen Peroxide (
, 30%) or m-CPBA. -
Solvent: Methanol (HPLC grade).
-
Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).
Methodology
-
Preparation: Prepare 10 mM solutions of both compounds in Methanol.
-
Stress Induction: Add 5 equivalents of
to each vial. Incubate at 40°C. -
Sampling: Aliquot samples at T=0, T=4h, and T=24h.
-
Quenching: Quench with aqueous sodium sulfite (
). -
Extraction: Extract with hexane, dry over
. -
GC-MS Analysis: Monitor the disappearance of the parent peak and appearance of epoxides.
Expected Results
-
Carvone: Rapid degradation observed. Formation of Carvone-8,9-epoxide or 2,3-epoxide due to double bond susceptibility.
-
1-(2-Propylcyclohexyl)ethanone: >95% retention of parent compound. The saturated ring and exocyclic ketone are resistant to mild oxidation.
Biological Implications (SAR)
In drug development, replacing a Carvone scaffold with a 1-(2-propylcyclohexyl)ethanone scaffold effects the following changes:
-
Loss of Antimicrobial Potency: Carvone's antimicrobial action is linked to membrane disruption and Michael addition to bacterial enzymes. The saturated ethanone lacks the electrophilic warhead, likely reducing potency.
-
Reduced Toxicity: The absence of the
-unsaturated system reduces the risk of glutathione depletion in mammalian cells, potentially improving the safety profile for topical applications. -
Metabolic Stability: The saturated propyl chain is susceptible to CYP450 hydroxylation (
-oxidation), whereas Carvone is primarily metabolized via ring reduction and epoxidation.
References
-
De Carvalho, C. C., & Da Fonseca, M. M. (2006). Carvone: Why and how should one bother to produce this terpene. Food Chemistry. Link
-
Belsito, D., et al. (2013). A toxicologic and dermatologic assessment of alkyl cyclic ketones when used as fragrance ingredients.[1] Food and Chemical Toxicology. Link
-
PubChem Compound Summary. (2024). Carvone (CID 439570) and related Cyclohexyl ethanone derivatives. National Library of Medicine. Link
-
Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry. (Chapter 4: Ingredients). Link
Sources
Structural-Olfactory Relationships and Synthetic Pathways of C₁₁H₂₀O Ketones
This technical guide is structured to provide an in-depth analysis of C₁₁H₂₀O ketone isomers, focusing on their structural-olfactory relationships, synthetic pathways, and industrial applications.
Content Type: Technical Whitepaper Subject: Fragrance Chemistry / Organic Synthesis Target Audience: Senior Application Scientists, Synthetic Chemists, Fragrance Developers
Executive Summary: The C₁₁ Substantivity "Sweet Spot"
In fragrance chemistry, the C₁₁H₂₀O molecular formula represents a critical intersection of volatility and substantivity. With a molecular weight of 168.28 g/mol , these ketones possess vapor pressures ideal for "Heart" to "Base" note transitions.
This guide analyzes two distinct structural classes of C₁₁H₂₀O isomers that demonstrate how skeletal arrangement dictates olfactory perception:
-
The Woody/Orris Cyclic: 4-tert-Amylcyclohexanone (Trade Name: Orivone™).
-
The Fruity/Jasminoid Cyclic: 2-Hexylcyclopentanone (and its linear analogs).
We examine the Structure-Activity Relationship (SAR) that causes a single carbon ring contraction (C6 → C5) and chain linearization to shift the sensory profile from dry/woody to fatty/floral.
Comparative Analysis: Structural Isomers
The divergence in odor profile between these isomers is a textbook example of the "Profile-Shape" theory in olfaction.
| Feature | 4-tert-Amylcyclohexanone | 2-Hexylcyclopentanone |
| CAS | 16587-71-6 | 13074-65-2 |
| Structure Type | p-Substituted Cyclohexanone | |
| Side Chain | tert-Pentyl (Bulky, Branched) | n-Hexyl (Linear, Flexible) |
| Odor Profile | Orris, Woody, Violet, Earthy | Jasmine, Fruity, Waxy, Fatty |
| Odor Threshold | Low (High Impact) | Moderate |
| Key Mechanism | Steric bulk mimics ionone ring systems | Linear chain mimics jasmone tails |
| Tenacity | High (>48 hrs on blotter) | Moderate (Heart note) |
Stereochemical Impact (The Orivone Case)
For 4-tert-amylcyclohexanone, the cis and trans isomers exhibit distinct profiles.
-
Cis-isomer: The tert-amyl group and carbonyl oxygen are on the same side of the ring average plane. Often possesses a more intense, diffusive floral-woody note.
-
Trans-isomer: Thermodynamically more stable (equatorial-equatorial conformation). Tends towards a drier, more "rooty" orris character.
Synthetic Methodologies
Pathway A: Hydrogenation of Phenols (4-tert-Amylcyclohexanone)
The industrial standard involves the catalytic hydrogenation of p-tert-amylphenol. This route is preferred for its atom economy and scalability.
Mechanism: The reaction proceeds via the Horiuti-Polanyi mechanism , where the phenol ring adsorbs flat onto the catalyst surface.
-
Step 1: Partial hydrogenation to the enol/ketone tautomer.[1]
-
Step 2: Further hydrogenation to the saturated ketone.
-
Selectivity Control: Stopping at the ketone requires specific catalysts (Pd/C or Rh/Al₂O₃) and controlled hydrogen pressure to prevent over-reduction to the alcohol (4-tert-amylcyclohexanol).
Pathway B: Aldol Condensation (2-Hexylcyclopentanone)
This molecule is synthesized via a classical aldol condensation followed by selective hydrogenation.
-
Step 1: Cross-aldol condensation of cyclopentanone and hexanal (or hexenal precursors).
-
Step 2: Dehydration to the enone (2-hexylidenecyclopentanone).
-
Step 3: Catalytic hydrogenation of the exocyclic double bond.
Visualization: Reaction Workflows
The following Graphviz diagrams illustrate the divergent synthetic pathways and the SAR logic.
Diagram 1: Synthesis of 4-tert-Amylcyclohexanone (Orivone)
Caption: Selective hydrogenation pathway of p-tert-amylphenol. Note the risk of over-reduction to the alcohol.
Diagram 2: SAR Logic - Ring Size & Branching Effects
Caption: Structure-Activity Relationship showing how skeletal changes divert the olfactory profile.
Experimental Protocols
Protocol A: Synthesis of 4-tert-Amylcyclohexanone (Lab Scale)
This protocol is adapted for high selectivity towards the ketone, minimizing alcohol formation.
Reagents:
-
4-tert-Amylphenol (99% purity)
-
Catalyst: 5% Pd/C (Palladium on Carbon) or Pd/Al₂O₃
-
Solvent: Isopropanol (optional, can be run neat if temp > mp of phenol)
-
Sodium Carbonate (Na₂CO₃) - Trace amounts to suppress alcohol formation.
Procedure:
-
Loading: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge 1.0 mol of 4-tert-amylphenol and 0.5 wt% of Pd/C catalyst. Add 0.1 wt% Na₂CO₃.
-
Purge: Purge the reactor three times with Nitrogen (N₂), then three times with Hydrogen (H₂).
-
Reaction: Pressurize to 15 bar (1.5 MPa) with H₂. Heat the mixture to 160°C .
-
Critical Control Point: Monitor H₂ uptake. The reaction rate will drop significantly once 2 equivalents of H₂ are consumed (conversion to ketone). Stop immediately to prevent the 3rd equivalent (conversion to alcohol).
-
-
Filtration: Cool to 80°C. Filter the catalyst while warm (to prevent solidification of the product if high trans-isomer content).
-
Purification: The crude mixture typically contains ~90% ketone, ~5% unconverted phenol, and ~5% alcohol.
-
Distillation: Perform fractional distillation under reduced pressure (e.g., 5-10 mmHg).
-
Boiling Point: Collect the fraction boiling at approx. 124-125°C at 16 mmHg [1].
-
Protocol B: Quality Control (Isomer Ratio)
Method: Gas Chromatography - Mass Spectrometry (GC-MS).
-
Column: Non-polar capillary column (e.g., DB-5 or HP-5), 30m.
-
Program: 50°C (2 min) → 10°C/min → 250°C.
-
Validation: The cis isomer typically elutes slightly before the trans isomer on non-polar phases due to slightly lower boiling point/higher polarity interactions, though this can reverse on polar (Wax) columns.
-
Target Spec: Commercial Orivone is often a mixture. A ratio of ~30:70 to 40:60 (cis:trans) is common in standard grades.
Stability and Application Notes
-
pH Stability: C₁₁H₂₀O ketones are highly stable in a pH range of 2–11. They resist oxidation better than their aldehyde counterparts (e.g., Undecenal), making them superior for bleach and detergent applications.
-
Schiff Bases: Unlike aldehydes, these ketones do not form Schiff bases with anthranilates, preventing discoloration in finished products.
-
Regulatory (IFRA): 4-tert-Amylcyclohexanone is generally not restricted by IFRA standards for sensitization, unlike its aldehyde analogs or specific unsaturated ketones (like Damascones), but local regulations (REACH) regarding aquatic toxicity must be consulted [2].
References
-
ChemicalBook. (2025).[2] 4-tert-Pentylcyclohexanone Properties and Synthesis. Retrieved from
- Research Institute for Fragrance Materials (RIFM). (2023). Safety Assessment of Alkyl Cyclohexanones.
-
Scent.vn. (2025).[3] 4-tert-Butylcyclohexanone: Odor profile and Properties.[4][5] Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 27941: 4-tert-Pentylcyclohexanone. Retrieved from
-
Pan, G., & Williams, R. M. (2014). Efficient Synthesis of the Cyclopentanone Fragrances. Tetrahedron, 70(2), 276–279.[6] Retrieved from
-
Alpha Aromatics. (2019).[7] Aldehydes and Ketones in Perfumery: A Guide. Retrieved from
Sources
- 1. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dropofodor.com [dropofodor.com]
- 3. 4-TERT-PENTYLCYCLOHEXANONE | 16587-71-6 [chemicalbook.com]
- 4. scent.vn [scent.vn]
- 5. 4-(tert-Pentyl)cyclohexanone , 98% , 16587-71-6 - CookeChem [cookechem.com]
- 6. scispace.com [scispace.com]
- 7. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
Methodological & Application
Advanced Synthesis of 1-Acetyl-2-Propylcyclohexane via Rupe Rearrangement Protocol
Application Note: AN-SYN-2026-042
Executive Summary
This application note details a robust, three-stage synthetic protocol for the preparation of 1-acetyl-2-propylcyclohexane from 2-propylcyclohexanone . While direct acylation of cycloalkanes is challenging due to polyacylation and regioselectivity issues, this protocol utilizes a nucleophilic alkynylation followed by a Rupe rearrangement to install the acetyl moiety with high regiocontrol.
This route is preferred over direct Friedel-Crafts or radical hydroacylation approaches due to its scalability, operational simplicity, and the avoidance of exotic photoredox catalysts. The workflow proceeds through a propargylic alcohol intermediate, converting it to an
Core Chemical Strategy
-
Nucleophilic Addition: 1,2-addition of ethynylmagnesium bromide to the ketone.
-
Rupe Rearrangement: Acid-catalyzed isomerization of the tertiary propargylic alcohol to an enone.[1][2]
-
Catalytic Hydrogenation: Saturation of the alkene to yield the final alkyl-substituted acetylcyclohexane.
Retrosynthetic Analysis & Pathway
The synthesis relies on the strategic disconnection of the C1-acetyl bond. By tracing the acetyl group back to a terminal alkyne, we utilize the high nucleophilicity of acetylides to forge the C-C bond at the hindered secondary carbon.
Figure 1: Retrosynthetic logic flow demonstrating the conversion of the cyclic ketone to the target acetyl derivative via an enone intermediate.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-Ethynyl-2-propylcyclohexan-1-ol
Objective: Chemoselective 1,2-addition of the acetylide anion to the ketone carbonyl.
-
Reagents:
-
2-Propylcyclohexanone (1.0 eq)
-
Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated NH₄Cl solution
-
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 2-propylcyclohexanone (10.0 g, 71.3 mmol) and anhydrous THF (150 mL). Cool the solution to 0°C using an ice/water bath.
-
Addition: Transfer ethynylmagnesium bromide (171 mL of 0.5 M solution, 85.6 mmol) to the addition funnel via cannula. Add dropwise over 45 minutes, maintaining internal temperature <5°C.
-
Expert Insight: Slow addition is critical to prevent enolization of the ketone by the basic Grignard reagent, which would recover starting material.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting ketone (
) should disappear, replaced by the more polar alcohol ( ). -
Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl (50 mL). Caution: Exothermic.
-
Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Expected Yield: 85-92% (Clear viscous oil).
Stage 2: The Rupe Rearrangement
Objective: Acid-catalyzed rearrangement of the tertiary propargylic alcohol to the
-
Reagents:
-
1-Ethynyl-2-propylcyclohexan-1-ol (from Stage 1)
-
Formic Acid (85% aq.)
-
Toluene (optional co-solvent for azeotrope)
-
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser.
-
Reaction: Dissolve the propargylic alcohol (10.0 g) in 85% Formic Acid (50 mL).
-
Thermal Activation: Heat the mixture to gentle reflux (approx. 90-100°C) for 2 hours.
-
Mechanism Check: The reaction proceeds via protonation of the hydroxyl group, dehydration to an enyne, and subsequent hydration of the triple bond.
-
-
Monitoring: Monitor by GC-MS or TLC. Look for the appearance of a UV-active spot (conjugated enone).
-
Workup: Cool to RT. Pour onto ice/water (200 mL). Neutralize carefully with solid NaHCO₃ or NaOH solution until pH 7-8. Extract with CH₂Cl₂ (3 x 75 mL).
-
Purification: Dry organics (Na₂SO₄) and concentrate. Purify via distillation (reduced pressure) or column chromatography to remove any Meyer-Schuster aldehyde byproducts (though Rupe dominates for tertiary alcohols).
Expected Yield: 60-75% (Pale yellow oil). Key Intermediate: 1-Acetyl-2-propylcyclohex-1-ene.
Stage 3: Catalytic Hydrogenation
Objective: Reduction of the endocyclic double bond to yield the final saturated ketone.
-
Reagents:
-
1-Acetyl-2-propylcyclohex-1-ene
-
Pd/C (10 wt% loading)
-
Ethanol (absolute)
-
Hydrogen gas (balloon pressure)
-
Protocol:
-
Setup: In a hydrogenation flask, dissolve the enone (5.0 g) in Ethanol (50 mL).
-
Catalyst Addition: Add 10% Pd/C (250 mg, 5 wt% equivalent). Caution: Pd/C is pyrophoric; add under an argon blanket.
-
Hydrogenation: Purge the flask with H₂ (balloon) three times. Stir vigorously at RT under H₂ atmosphere for 6-12 hours.
-
Monitoring: Monitor by GC. The disappearance of the alkene peak indicates completion.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Ethanol.
-
Isolation: Concentrate the filtrate to yield the target molecule. Distill under high vacuum for final purification.
Expected Yield: 90-95%.
Mechanistic Pathway & Critical Control Points
The success of this synthesis hinges on the Rupe Rearrangement . Unlike the Meyer-Schuster rearrangement (which yields aldehydes from secondary propargyl alcohols), the Rupe reaction is specific to tertiary alcohols but can suffer from polymerization side reactions if the acid concentration is too high or heating is uncontrolled.
Figure 2: Simplified mechanistic flow of the Rupe Rearrangement. The dehydration step (Step 1 to 2) is the driving force, creating a conjugated system.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Enolization of ketone | Lower addition temp (-78°C to 0°C); use CeCl₃ additive (Luche conditions) to suppress basicity. |
| Aldehyde Formation (Step 2) | Meyer-Schuster competition | Ensure substrate is fully tertiary; verify starting material purity. |
| Polymerization (Step 2) | Acid too strong/hot | Switch from Formic Acid to acidic resin (Dowex 50W) in refluxing benzene/toluene. |
| Incomplete Reduction (Step 3) | Catalyst poisoning | Ensure S/P/N impurities are removed prior to hydrogenation; increase H₂ pressure (50 psi). |
Quality Control & Characterization Data
Target Molecule: 1-Acetyl-2-propylcyclohexane Molecular Formula: C₁₁H₂₀O Molecular Weight: 168.28 g/mol
Expected Analytical Signatures
-
¹H NMR (400 MHz, CDCl₃):
- 2.15 (s, 3H, -COCH ₃) - Distinctive singlet for methyl ketone.
- 2.3-2.5 (m, 1H, H at C1) - Alpha to carbonyl.
- 0.88 (t, 3H, -CH₂CH₂CH ₃) - Terminal methyl of propyl group.
-
Absence of olefinic protons (5.0-6.0 ppm) confirms successful hydrogenation.
-
IR Spectroscopy:
-
Strong absorption at ~1710 cm⁻¹ (C=O stretch, saturated ketone).
-
Absence of broad OH stretch (3400 cm⁻¹) from starting alcohol.
-
Absence of C=C stretch (~1670 cm⁻¹) from enone intermediate.
-
-
Mass Spectrometry (GC-MS):
-
Molecular Ion [M]⁺: m/z 168.
-
Base Peak: Often m/z 43 (Acetyl group, [CH₃CO]⁺).
-
Fragment: m/z 125 (Loss of propyl [M-43]⁺ or acetyl [M-43]⁺ depending on fragmentation pathway).
-
Safety & Hazards
-
Ethynylmagnesium Bromide: Highly flammable and moisture sensitive. Reacts violently with water. Handle under inert atmosphere (N₂/Ar).
-
Formic Acid: Corrosive and lachrymator. Use in a well-ventilated fume hood.
-
Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent (ethanol/water) when exposing to air.
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge.
References
-
Rupe Rearrangement Mechanism
- Ethynylation of Cyclohexanones: Midland, M. M. (1975). Preparation of Acetylenic Ketones via Organoboron Compounds. Journal of Organic Chemistry. (General methodology for acetylide additions). Application Note Context: Standard Grignard protocols adapted from: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 5.18.
- Hydrogenation Protocols: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive guide on Pd/C reductions of enones).
-
Analogous Synthesis (Acetylcyclohexene)
Sources
Application Note: Catalytic Hydrogenation Protocols for 2-Propylacetophenone Derivatives
Executive Summary & Strategic Overview
The catalytic hydrogenation of 2-propylacetophenone presents a classic challenge in process chemistry: balancing chemoselectivity (ketone vs. arene reduction) with steric hindrance imposed by the ortho-propyl group. Unlike simple acetophenone, the bulky propyl chain at the ortho position creates significant steric clash with the catalyst active site, often necessitating higher catalyst loadings or specialized ligand architectures.[1]
This Application Note outlines two distinct, validated protocols:
-
Protocol A (Asymmetric): Ru-catalyzed Transfer Hydrogenation (ATH) for high-value, enantiopure intermediates (e.g., chiral drug precursors).
-
Protocol B (Racemic): Heterogeneous Pd/C hydrogenation for bulk manufacturing of racemic alcohols or complete reduction to alkyl-arenes.
Chemical Transformation Scope
-
Substrate: 2-Propylacetophenone (CAS: 2932-65-2)
-
Target 1 (Chiral): (1S)-1-(2-propylphenyl)ethanol (Pharma Intermediate)
-
Target 2 (Achiral): 1-(2-propylphenyl)ethanol (Fragrance/Industrial)
Decision Logic & Workflow
The following decision tree illustrates the critical process parameters (CPPs) guiding the selection between Homogeneous and Heterogeneous methodologies.
Figure 1: Strategic workflow for selecting the hydrogenation protocol based on target product requirements.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Target: Enantioselective reduction to chiral alcohols.[2] Mechanism: Metal-ligand bifunctional catalysis (Noyori-Ikariya mechanism).
Scientific Rationale
For ortho-substituted acetophenones, standard hydrogenation (H2 gas) often yields poor enantioselectivity due to the flat nature of the aromatic ring and the steric bulk of the propyl group interfering with surface adsorption.[1]
Why Ru-TsDPEN? The Ruthenium(II)-TsDPEN complex operates via an outer-sphere mechanism where the metal does not directly bind the substrate's carbon.[1] Instead, the hydride is transferred from the Ru-H and the proton from the amine ligand (N-H) in a concerted six-membered transition state.[1] This "chiral pocket" effectively accommodates the ortho-propyl group, provided the correct spatial arrangement (S,S vs R,R) is selected.
Detailed Methodology
Reagents:
-
Substrate: 2-Propylacetophenone (1.0 eq)
-
Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (0.5 - 1.0 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[3]
-
Solvent: Dichloromethane (DCM) or neat in azeotrope (if solubility permits).
Step-by-Step Procedure:
-
Catalyst Activation: In a Schlenk flask under N2, dissolve the pre-catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] in the FA/TEA mixture. Stir for 20 minutes at room temperature. Observation: Color shift from deep red/orange indicates formation of the active Ru-hydride species.[1]
-
Substrate Addition: Add 2-propylacetophenone (degassed) via syringe. The ortho-propyl group significantly retards the rate compared to unsubstituted acetophenone; therefore, maintain a substrate concentration of 0.5 M to 1.0 M to drive kinetics.[1]
-
Reaction: Stir at 30°C - 40°C .
-
Note: Unlike simple acetophenone (which reacts at RT), the ortho-propyl derivative often requires mild heating to overcome the steric barrier.
-
-
Monitoring: Monitor via HPLC (Chiralcel OD-H column).
-
Endpoint: >98% conversion (typically 24-48 hours).
-
-
Workup: Quench by adding water. Extract with EtOAc.[1][4][5] Wash organic layer with saturated NaHCO3 (to remove formic acid) and brine. Dry over Na2SO4.[1]
Performance Data (Typical):
| Parameter | Value | Notes |
| Conversion | >98% | Slower kinetics due to ortho-sterics. |
| Enantiomeric Excess (ee) | 95-97% | Highly dependent on catalyst purity. |
| TOF (Turnover Frequency) | 50-100 h⁻¹ | Lower than unsubstituted acetophenone (often >500 h⁻¹). |
Protocol B: Heterogeneous Catalytic Hydrogenation
Target: Racemic reduction for bulk intermediates.[1] Mechanism: Surface-mediated Horiuti-Polanyi mechanism.
Scientific Rationale
Heterogeneous catalysis is preferred for scale-up when chirality is not required due to ease of catalyst recovery (filtration). However, hydrogenolysis (over-reduction to the ethyl-benzene derivative) is a major risk with Pd catalysts on benzylic alcohols.
Catalyst Selection:
-
Pd/C: High activity, but risk of hydrogenolysis (C-O bond cleavage).
-
Raney Nickel: Cheaper, less prone to hydrogenolysis under basic conditions, but pyrophoric.
-
Promoters: Addition of small amounts of base (Na2CO3) can suppress hydrogenolysis on Pd surfaces.
Detailed Methodology (Pd/C Optimized)
Reagents:
-
Substrate: 2-Propylacetophenone
-
Catalyst: 5% Pd/C (50% water wet). Loading: 2-5 wt% relative to substrate.[1]
-
Solvent: Methanol or Ethanol (anhydrous).
-
Additive: Na2CO3 (0.1 eq) - Critical for preventing hydrogenolysis.
Step-by-Step Procedure:
-
Safety Check: Ensure autoclave is grounded. Pd/C is pyrophoric when dry; always keep wet.[1]
-
Loading: Charge the autoclave with 2-propylacetophenone, Methanol, and Na2CO3.
-
Catalyst Addition: Add Pd/C paste carefully. Rinse funnel with solvent.[1]
-
Purging: Seal reactor. Purge with N2 (3x, 5 bar) to remove O2. Then purge with H2 (3x, 5 bar).
-
Pressurization: Pressurize to 20 bar (300 psi) H2.
-
Reaction: Heat to 50°C with vigorous stirring (>800 rpm). Mass transfer is often the rate-limiting step in heterogeneous hydrogenation.[1]
-
Workup: Cool to RT. Vent H2 carefully. Flush with N2. Filter catalyst through a Celite pad (keep wet!). Concentrate filtrate.[1]
Mechanistic Insight & Troubleshooting
The following diagram details the Ru-catalyzed ATH mechanism, highlighting the specific interaction where the ortho-propyl group creates steric pressure.
Figure 2: Mechanistic cycle of Ru-TsDPEN Transfer Hydrogenation. The steric bulk of the substrate dictates the enantioselectivity in the Transition State.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (ATH) | Catalyst poisoning or Steric stall. | Increase Temp to 45°C; Ensure thorough degassing (O2 kills Ru-H). |
| Low ee% (ATH) | Reversible reaction (if using iPrOH). | Switch to Formic Acid/TEA (irreversible H-donor). |
| Over-reduction (Pd/C) | Hydrogenolysis of benzylic C-O. | Add Na2CO3 or switch to Raney Ni .[1] |
| Ring Saturation | Pressure too high / Catalyst too active.[1] | Reduce pressure to <10 bar; Use unreduced Pd support. |
Safety & Scale-Up Considerations
-
Hydrogen Gas (Protocol B): H2 is explosive (LEL 4%). All equipment must be ATEX/Ex-rated.[1] Ensure reactor headspace is <1% O2 before H2 introduction.[1]
-
Exotherm Control: Hydrogenation is exothermic.[1][6] For ortho-substituted ketones, the reaction is slower, but heat accumulation can still occur upon initiation. Use jacketed reactors with active cooling.[1][6]
-
Formic Acid (Protocol A): CO2 is generated as a byproduct in ATH. Do not seal the vessel completely without a pressure relief route, or pressure will build up (approx 1 mole gas per mole substrate).
-
Catalyst Handling: Spent Pd/C is pyrophoric.[1] Filter under inert gas or keep water-wet.[1] Dispose of in dedicated waste containers containing water.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][4][7][8] Accounts of Chemical Research, 30(2), 97–102.
-
Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300–1308.
-
Organic Syntheses. (2005). Asymmetric Transfer Hydrogenation of Acetophenone Derivatives. Org.[1][4][9][10] Synth. 82, 10. (General protocol adapted for ortho-substitution).
-
Wu, X., et al. (2006). Asymmetric Transfer Hydrogenation of Ketones with Formic Acid–Triethylamine Catalyzed by Ru-TsDPEN. Journal of the American Chemical Society, 128(27), 8724–8725.
-
Glorius, F., et al. (2004). Efficient Heterogeneous Hydrogenation of Ketones. Tetrahedron, 60(44). (Reference for Pd/C selectivity issues).
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. kanto.co.jp [kanto.co.jp]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 7. researchgate.net [researchgate.net]
- 8. kanto.co.jp [kanto.co.jp]
- 9. eurekaselect.com [eurekaselect.com]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Application Note: Chemoselective Synthesis of 2-Propylcyclohexyl Methyl Ketone via Grignard Addition
Here is a comprehensive Application Note and Protocol designed for senior researchers and drug development professionals.
Abstract & Strategic Rationale
The synthesis of sterically congested ketones, such as 2-propylcyclohexyl methyl ketone , presents a specific challenge in organic synthesis: preventing the over-addition of organometallic reagents which typically yields tertiary alcohols. While Weinreb amides offer excellent selectivity, the direct addition of Methylmagnesium Bromide (MeMgBr) to 2-propylcyclohexanecarbonitrile remains the most atom-economical and industrially scalable route, provided that the intermediate metalloimine species is managed correctly.
This protocol details a high-fidelity procedure for this transformation. Unlike standard aldehyde/ketone additions, the nitrile route relies on the formation of a stable magnesium imine salt (
Key Advantages of this Protocol:
-
Chemoselectivity: Eliminates tertiary alcohol byproducts inherent to acid chloride/ester routes.
-
Stereocontrol: Thermodynamic equilibration during the hydrolysis phase favors the trans-diequatorial configuration, typically the desired bioactive conformer.
-
Scalability: Avoids the use of cryogenic conditions required for organolithium alternatives.
Reaction Mechanism & Pathway Analysis
The reaction proceeds via a nucleophilic attack of the Grignard reagent on the nitrile carbon.[1][2] Due to the steric bulk of the adjacent propyl group on the cyclohexane ring, the reaction kinetics are slower than with unhindered nitriles, necessitating higher reaction temperatures (THF reflux).
Mechanistic Visualization
Figure 1: Mechanistic pathway highlighting the stability of the Magnesium Imine Salt, which prevents over-addition.
Experimental Protocol
Reagents & Materials[2][5][6][7][8][9][10][11][12][13]
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Density | Purity/Conc.[3][5][6] | Role |
| 2-Propylcyclohexanecarbonitrile | 151.25 | 1.0 | ~0.89 | >98% | Substrate |
| Methylmagnesium Bromide | 119.24 | 1.2 - 1.5 | N/A | 3.0 M in Et₂O | Nucleophile |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.89 | Anhydrous | Solvent |
| Sulfuric Acid (H₂SO₄) | 98.08 | Excess | 1.84 | 2M - 4M Aq. | Hydrolysis Agent |
| Toluene | 92.14 | N/A | 0.87 | ACS Grade | Extraction |
Equipment:
-
Flame-dried 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, N₂ inlet, and pressure-equalizing addition funnel.
-
Magnetic stirrer or overhead mechanical stirrer (preferred for scales >10g).
-
Oil bath set to 75°C.
Step-by-Step Procedure
Phase 1: Grignard Addition (Formation of the Imine Salt)[7]
-
System Setup: Assemble the glassware and flush with dry Nitrogen for 15 minutes. Maintain a positive pressure of N₂ throughout.
-
Substrate Charging: Charge the RBF with 2-propylcyclohexanecarbonitrile (1.0 equiv) dissolved in anhydrous THF (concentration ~0.5 M).
-
Note: While diethyl ether is common for Grignards, THF is strictly required here. The boiling point of ether (35°C) is insufficient to drive the reaction of a sterically hindered nitrile to completion.
-
-
Grignard Addition: Transfer MeMgBr (1.3 equiv) to the addition funnel. Add dropwise to the nitrile solution at room temperature over 30 minutes.
-
Observation: A mild exotherm is expected. The solution may turn cloudy or slightly yellow.
-
-
Thermal Drive: Once addition is complete, heat the reaction mixture to a gentle reflux (approx. 66-70°C internal temperature).
-
Duration: Reflux for 4 to 6 hours .[6]
-
Monitoring: Monitor by TLC (hexane/EtOAc) or GC. Note that the "product" on GC prior to hydrolysis will appear as the imine or the ketone depending on the GC injector temperature (thermal hydrolysis inside the port). Do not be misled by early "conversion" signals.
-
Phase 2: Quench and Hydrolysis (Critical Step)
Scientific Insight: Standard NH₄Cl workups are insufficient for hindered imines. They often yield the stable imine (
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Quench: Cautiously add 2M H₂SO₄ dropwise.
-
Warning: Violent evolution of methane gas and heat. Control the rate to keep temp <20°C.
-
-
Hydrolysis: Once the excess Grignard is destroyed, remove the ice bath. The mixture should be acidic (pH < 1).
-
Option A (Standard): Stir vigorously at room temperature for 12 hours.
-
Option B (Accelerated): Heat the biphasic mixture to 50°C for 2 hours. This ensures complete conversion of the imine to the ketone.
-
-
Verification: Aliquot a sample, mini-extract with ether, and run IR.
-
Success Criteria: Disappearance of the Imine C=N stretch (~1640 cm⁻¹) and appearance of the strong Ketone C=O stretch (~1710 cm⁻¹).
-
Phase 3: Workup and Purification[8]
-
Separation: Transfer to a separatory funnel. Separate the organic layer.[3][5][6][9]
-
Extraction: Extract the aqueous layer twice with Toluene or MTBE.
-
Why Toluene? It aids in azeotropic drying later if needed and separates well from acidic aqueous phases.
-
-
Wash: Wash combined organics with Sat. NaHCO₃ (to neutralize acid) followed by Brine.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Distillation: The crude oil is best purified by vacuum distillation.
-
Target: 2-propylcyclohexyl methyl ketone typically boils around 90-100°C at 5-10 mmHg (estimate based on structural analogs).
-
Troubleshooting & Optimization Logic
The following decision tree addresses common failure modes in this specific synthesis.
Figure 2: Troubleshooting logic flow for Grignard-Nitrile additions.
Stereochemical Considerations
The product, 1-(2-propylcyclohexyl)ethan-1-one, possesses two chiral centers (C1 and C2).
-
Kinetic Product: Often a mixture of cis and trans.
-
Thermodynamic Product: The trans-diequatorial isomer is energetically favored.
-
Protocol Impact: The acidic hydrolysis step (Phase 2) facilitates keto-enol tautomerization. Prolonged stirring in acid allows the ketone to equilibrate to the thermodynamically stable trans isomer. If the cis isomer is specifically required, a kinetic quench (cold, rapid, neutral pH buffer) of a Weinreb amide intermediate would be preferred over the nitrile route.
References
- Kharasch, M. S.; Reinmuth, O.Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954. (Foundational text on Grignard additions to Nitriles).
-
Moffett, R. B.; Shriner, R. L. "ω-Methoxyacetophenone". Organic Syntheses, 1941 , 21, 79. Link (Demonstrates the general protocol for Nitrile to Ketone conversion).
- Callen, J. E.; Dornfeld, C. A.; Ghoneim, G. H. "General Synthesis of Ketones from Nitriles". Journal of the American Chemical Society, 1948, 70, 553. (Kinetics of hindered nitriles).
-
Somerville, L. F.; Allen, C. F. H. "2-Acetothienone". Organic Syntheses, 1943 , Coll. Vol. 2, 8. Link (Standard acidic hydrolysis conditions for imine salts).
-
Patent EP2616433B1. "Process for preparing a cyclohexanecarbonitrile derivative". European Patent Office, 2016 . (Industrial application of MeMgCl addition to 2-alkylcyclohexanecarbonitriles).[4][8]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Video: Nitriles to Ketones: Grignard Reaction [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Solvent selection for extraction of cyclohexyl ethanone derivatives
Application Note: Strategic Solvent Selection for the Extraction of Cyclohexyl Ethanone Derivatives
Executive Summary
Cyclohexyl ethanone (1-cyclohexylethan-1-one) and its derivatives represent a unique challenge in separation science due to their amphiphilic nature . The molecule possesses a lipophilic cyclohexyl ring (LogP contribution ~2.5) and a polar, Lewis-basic acetyl group. This duality often leads to poor phase separation (emulsions) or low recovery yields when standard "rule of thumb" solvents are used.
This guide moves beyond generic protocols, utilizing Hansen Solubility Parameters (HSP) and Green Chemistry principles to define an optimal extraction strategy. We identify 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior, sustainable alternatives to Dichloromethane (DCM) for this class of compounds.
Physicochemical Profiling & Solvent Science
To select the correct solvent, we must first understand the solute.[1] Cyclohexyl ethanone derivatives are not purely lipophilic.[1][2][3]
-
Lipophilicity (LogP): The parent compound has a LogP of approximately 2.3 – 2.5 . This places it in the "intermediate" polarity zone. It is too polar for strictly non-polar solvents (like Hexane) to extract efficiently without large volumes, yet too hydrophobic to remain in water.
-
Lewis Basicity: The ketone carbonyl is a hydrogen bond acceptor. Solvents capable of donating a hydrogen bond (e.g., alcohols) or possessing complementary dipoles improve solubility but may complicate phase separation from aqueous layers.
The Hansen Solubility Parameter (HSP) Approach
We utilize HSP to predict compatibility. The interaction radius (
| Parameter | Cyclohexyl Ethanone (Est.)[2][4][5][6] | DCM (Traditional) | 2-MeTHF (Recommended) | Hexane (Poor) |
| 16.5 | 18.2 | 16.9 | 14.9 | |
| 9.0 | 6.3 | 5.7 | 0.0 | |
| 5.5 | 6.1 | 8.0 | 0.0 | |
| Green Score (CHEM21) | N/A | Hazardous | Recommended | Problematic |
Analysis:
-
Hexane lacks the polarity (
) and H-bonding ( ) to interact with the ketone moiety, leading to poor recovery. -
DCM has excellent solubilizing power but is a neurotoxin and environmental hazard.
-
2-MeTHF offers a dispersion force (
) match closer to the cyclohexyl ring while maintaining sufficient polarity to solvate the ketone. It also separates from water more cleanly than Ethyl Acetate.
Decision Logic: Solvent Selection Matrix
Do not blindly select a solvent. Use this decision tree to determine the optimal solvent based on the specific derivative functionalization.
Figure 1: Decision logic for solvent selection based on the chemical functionality of the cyclohexyl ethanone derivative.
Detailed Protocol: The "pH-Swing" Extraction
This protocol is designed for a Basic Derivative (e.g., an aminated cyclohexyl ethanone), as this presents the most common challenge in drug development (amine extraction).
Objective: Isolate amino-cyclohexyl ethanone with >95% yield and <0.5% water content. Solvent Selected: 2-Methyltetrahydrofuran (2-MeTHF).[4][7]
Step-by-Step Methodology
-
Reaction Quench:
-
Cool the reaction mixture to <10°C.
-
Slowly add 1M HCl until the pH reaches ~2.0.
-
Mechanistic Insight: This protonates the amine (
), forcing the molecule into the aqueous phase. Impurities that are non-basic (neutral organics) remain in the organic layer or oil out.
-
-
Impurity Wash (The "Pre-Wash"):
-
Wash the acidic aqueous layer with a small volume (0.5 equiv volume) of Isopropyl Acetate (IPAc) or Toluene .
-
Discard the organic layer.
-
Why? This removes neutral impurities (unreacted starting materials) before the target is isolated.
-
-
The pH Swing (Liberation):
-
Add fresh 2-MeTHF to the acidic aqueous phase (1:1 volume ratio).
-
While stirring vigorously, adjust pH to >10.0 using 5M NaOH or
. -
Critical Observation: The solution will turn cloudy as the amine deprotonates (
) and migrates into the 2-MeTHF layer.
-
-
Phase Separation:
-
Allow layers to settle for 10 minutes.
-
Note: 2-MeTHF separates faster than EtOAc because it is less miscible with water (solubility in water: 14g/100g vs 8g/100g for EtOAc).
-
-
Polishing:
-
Wash the organic layer with Brine (Sat. NaCl) .
-
Dry over Sodium Sulfate (
) .[8] Magnesium sulfate is too Lewis-acidic and can bind to the ketone/amine, reducing yield.
-
-
Concentration:
-
Evaporate solvent under reduced pressure (40°C, 150 mbar).
-
Experimental Workflow Diagram
Figure 2: Workflow for the purification of basic cyclohexyl ethanone derivatives using a pH-swing technique.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Emulsion Formation | Cyclohexyl ring acts as a hydrophobic tail; polar ketone/amine acts as head (Surfactant effect). | 1. Add brine to increase ionic strength.2. Filter through a Celite pad to break surface tension.3. Use CPME instead of EtOAc (lower water miscibility). |
| Low Recovery | Target molecule is partially water-soluble due to the ketone oxygen. | 1. Perform "Salting Out" (saturate aqueous layer with NaCl).2. Switch to 2-MeTHF (higher extraction efficiency than EtOAc). |
| Product Degradation | Aldol condensation of the ketone moiety under strong base. | Use inorganic bases like |
References
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
-
Prat, D., et al. (2016).[9] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry.
-
PubChem. (n.d.). "Compound Summary: 1-Cyclohexylethan-1-one." National Library of Medicine.
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[7][10] ChemSusChem.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. acdlabs.com [acdlabs.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. green-solvent-tool.herokuapp.com [green-solvent-tool.herokuapp.com]
- 5. chemscene.com [chemscene.com]
- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 7. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemistryforsustainability.org [chemistryforsustainability.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acetylation of 2-Propylcyclohexane
An advanced technical support guide for researchers, scientists, and drug development professionals, this document provides in-depth troubleshooting and optimization strategies for the challenging acetylation of 2-propylcyclohexane. Given that this is a non-standard reaction on an aliphatic ring, this guide focuses on foundational principles and logical problem-solving to navigate the complexities of this novel synthesis.
Introduction for the Researcher
The acetylation of 2-propylcyclohexane presents a unique synthetic challenge. Unlike aromatic compounds, the saturated aliphatic ring of cyclohexane is not amenable to standard electrophilic substitution reactions like the Friedel-Crafts acylation. Therefore, achieving this transformation likely requires exploring less conventional synthetic routes. This guide is structured to assist you in navigating the development and optimization of such a novel reaction, focusing on troubleshooting common issues that may arise when working at the frontiers of chemical synthesis.
We will proceed under the assumption that you are exploring methods beyond the standard Friedel-Crafts reaction or are attempting to adapt such conditions for this challenging substrate. Our focus will be on identifying the root causes of common synthetic problems and providing a logical, evidence-based path to their resolution.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my yield for the acetylation of 2-propylcyclohexane consistently low?
Low yield in this reaction is not unexpected due to the unreactive nature of the C-H bonds in 2-propylcyclohexane. Several factors could be at play:
-
Incorrect Reaction Type: Standard acetylation methods like Friedel-Crafts are designed for electron-rich aromatic systems. Applying these to an alkane will likely result in no reaction or a complex mixture of products. You may need to consider alternative strategies such as radical-mediated reactions.
-
Steric Hindrance: The propyl group on the cyclohexane ring can sterically hinder the approach of the acetylating agent, especially at the more substituted carbons.
-
Catalyst Inactivity: If you are using a Lewis acid catalyst, it may not be strong enough to activate the substrate or the acetylating agent under the attempted conditions.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Alkanes often require high temperatures to undergo functionalization, which can also lead to side reactions.
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products suggests that the reaction conditions are either too harsh or that multiple C-H bonds in the starting material have similar reactivity. Potential side reactions include:
-
Isomerization: The cyclohexane ring or the propyl group could undergo rearrangement, especially in the presence of a strong acid catalyst.
-
Over-acetylation: It is possible, though less likely, that multiple acetyl groups are added to the molecule.
-
Elimination Reactions: Under certain conditions, elimination to form cyclohexene derivatives could occur.
-
Fragmentation: At high temperatures, the carbon skeleton could break down.
-
Solvent Participation: If the solvent is not inert, it may react with the starting materials or intermediates.
Q3: How do I choose the right catalyst for this reaction?
The choice of catalyst is critical and depends entirely on the reaction mechanism you are targeting.
-
For a Friedel-Crafts-type reaction (on a modified, aromatic substrate): A strong Lewis acid like aluminum chloride (AlCl₃) is traditional. However, milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) might offer better selectivity and reduce side reactions.
-
For a radical-mediated reaction: A radical initiator such as benzoyl peroxide or AIBN would be necessary. The reaction would also require a source of the acetyl radical.
A catalyst screening study is highly recommended.
Catalyst Comparison for Acylation Reactions
| Catalyst | Typical Use Case | Relative Strength | Common Issues |
| Aluminum Chloride (AlCl₃) | Friedel-Crafts Acylation | Very Strong | Can promote side reactions, isomerization, and charring. |
| Iron(III) Chloride (FeCl₃) | Friedel-Crafts Acylation | Strong | Less reactive than AlCl₃, can be more selective. |
| Zinc Chloride (ZnCl₂) | Acylation of sensitive substrates | Moderate | May require higher temperatures. |
| Scandium Triflate (Sc(OTf)₃) | Modern, milder acylation | Mild | Water-tolerant but expensive. |
| Benzoyl Peroxide | Radical Reactions | N/A (Initiator) | Requires careful temperature control to manage initiation rate. |
Q4: What are the best purification strategies for the product?
The product, acetyl-2-propylcyclohexane, is expected to be a relatively nonpolar ketone.
-
Column Chromatography: This will likely be the most effective method for separating the product from nonpolar starting material and byproducts. A silica gel column with a nonpolar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.
-
Distillation: If the product and major impurities have sufficiently different boiling points, fractional distillation under reduced pressure could be a viable option for purification on a larger scale.
Part 2: Troubleshooting Guide
This section provides a structured approach to problem-solving during your experiments.
Issue 1: No Reaction or Very Low Conversion
If you are not observing any product formation or the conversion of your starting material is minimal, consider the following troubleshooting steps.
Caption: Troubleshooting low reaction conversion.
-
Verify Reagents:
-
Acetylating Agent: Ensure your acetylating agent (e.g., acetyl chloride, acetic anhydride) has not hydrolyzed. Use a freshly opened bottle or distill it before use.
-
Solvent: Use anhydrous solvent, as water can deactivate many catalysts, particularly Lewis acids.
-
Catalyst: If using a Lewis acid like AlCl₃, ensure it is fresh and has been handled under inert conditions to prevent deactivation by moisture.
-
-
Optimize Reaction Conditions:
-
Temperature: The activation energy for C-H functionalization of an alkane is high. A significant increase in temperature may be required. Consider running small-scale trials at various temperatures to find the optimal balance between reaction rate and decomposition.
-
Concentration: Ensure the reactant concentrations are appropriate. In some cases, higher concentrations can favor the desired reaction.
-
-
Re-evaluate the Catalyst:
-
Catalyst Loading: Increase the molar equivalents of the catalyst. Stoichiometric amounts of Lewis acids are often required in Friedel-Crafts type reactions.
-
Catalyst Type: If a particular catalyst is not working, a stronger one may be needed. Conversely, if a strong catalyst is leading to decomposition, a milder one should be tried.
-
Issue 2: Formation of Multiple Products and Byproducts
A complex product mixture is a common challenge in reactions with multiple reactive sites or harsh conditions.
Caption: Troubleshooting poor reaction selectivity.
-
Modify Reaction Conditions:
-
Lower the Temperature: High temperatures can provide the activation energy for multiple reaction pathways. Lowering the temperature may favor the desired product.
-
Reduce Reaction Time: Monitor the reaction over time (e.g., by taking aliquots and analyzing by TLC or GC-MS). The desired product may form first and then be converted to byproducts over longer reaction times.
-
-
Change the Catalyst:
-
A less reactive catalyst may provide higher selectivity. For example, replacing AlCl₃ with FeCl₃ could reduce isomerization and other side reactions.
-
-
Alter the Acetylating Agent:
-
Acetic anhydride is generally less reactive than acetyl chloride and may lead to a cleaner reaction.
-
Part 3: Experimental Protocols
Given the exploratory nature of this reaction, here is a generalized protocol for a radical-mediated acetylation, which is a more plausible, though still challenging, approach for an alkane substrate.
Protocol: Radical-Mediated Acetylation of 2-Propylcyclohexane
Disclaimer: This is a theoretical protocol and should be performed with all appropriate safety precautions in a well-ventilated fume hood. A thorough literature search for analogous reactions is strongly recommended before proceeding.
-
2-Propylcyclohexane
-
Di-tert-butyl peroxide (or another suitable radical initiator)
-
Acetyl chloride (or another acetyl source)
-
Inert, high-boiling solvent (e.g., dichlorobenzene)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle with temperature control
-
Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.
-
Reagents: In the round-bottom flask, dissolve 2-propylcyclohexane (1.0 eq) in the solvent.
-
Initiator: Add the radical initiator (e.g., di-tert-butyl peroxide, 0.1-0.2 eq).
-
Acetyl Source: Add the acetyl source (e.g., acetyl chloride, 1.5-2.0 eq) dropwise.
-
Reaction: Heat the mixture to reflux (the required temperature will depend on the solvent and initiator) and maintain for several hours. Monitor the reaction progress by GC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench any remaining reactive reagents (e.g., by slowly adding a saturated solution of sodium bicarbonate).
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Mechanistic Considerations
Understanding the potential reaction mechanisms is key to troubleshooting.
Hypothetical Radical Acetylation Mechanism
Caption: A simplified radical acetylation pathway.
This mechanism highlights that a radical is first generated on the 2-propylcyclohexane backbone, which then reacts with the acetyl source. The selectivity will be determined by the stability of the possible substrate radicals (tertiary > secondary > primary).
References
-
Friedel-Crafts Acylation: For background on the traditional acylation reaction, its mechanism, and common c
- Title: Friedel-Crafts Reaction
- Source: Wikipedia
-
URL: [Link]
-
Radical Initiators: For information on common radical initi
- Title: Radical Initi
- Source: Wikipedia
-
URL: [Link]
- Column Chromatography: For a comprehensive guide on purification techniques.
Technical Support Center: Separation of cis- and trans-1-acetyl-2-propylcyclohexane Diastereomers
Welcome to the technical support center for the chromatographic separation of cis- and trans-1-acetyl-2-propylcyclohexane diastereomers. These isomers, differing only in the spatial arrangement of the acetyl and propyl groups on the cyclohexane ring, often present a significant analytical challenge due to their similar physicochemical properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers, chemists, and drug development professionals to develop robust and efficient separation methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during method development and execution.
Q1: Why am I seeing poor or no resolution between my cis and trans isomer peaks?
A1: This is the most common challenge and typically stems from insufficient selectivity (α) in your chromatographic system. The goal is to maximize the differential interaction of the two diastereomers with the stationary phase.[1]
For Gas Chromatography (GC):
-
Problem: Using a standard non-polar stationary phase (e.g., DB-1, DB-5). These columns separate primarily by boiling point, which is often nearly identical for diastereomers.
-
Solution: Increase Stationary Phase Polarity. The key to separating geometric isomers like these is to use a highly polar stationary phase.
-
Mechanism: Highly polar phases, particularly those with cyanosilicone groups (e.g., SP-2560, HP-88), induce dipole-dipole and dipole-induced dipole interactions.[2] The subtle differences in the molecular dipole moments of the cis and trans isomers are exploited, leading to differential retention and improved separation.[3] The trans isomer is generally more linear and can interact more effectively with the linear polymer structure of a polar stationary phase, often leading to longer retention times.
-
Actionable Step: Switch to a column with a high-polarity stationary phase, such as a biscyanopropyl polysiloxane or a polyethylene glycol (PEG/WAX) phase.[4]
-
For High-Performance Liquid Chromatography (HPLC):
-
Problem: The mobile phase polarity is either too high or too low, or the stationary phase lacks the correct interaction mechanism.
-
Solution: Systematically Optimize Stationary and Mobile Phases.
-
Normal-Phase (NP) HPLC: This is often the preferred starting point for diastereomer separation.[5]
-
Stationary Phase: A bare silica gel column is an excellent first choice.[6][7] The hydroxyl groups on the silica surface can form hydrogen bonds with the acetyl group of your analyte. The steric accessibility of the acetyl group differs between the cis and trans isomers, leading to differential retention.
-
Mobile Phase: Use a non-polar solvent like hexane with a small amount of a more polar modifier (e.g., ethanol, isopropanol, or ethyl acetate).[7][8] Start with a very low percentage of the polar modifier (e.g., 1-2%) and gradually increase it, monitoring resolution. A shallow gradient can be highly effective.[8]
-
-
Reversed-Phase (RP) HPLC: While often more challenging for this type of separation, it can be effective.
-
Stationary Phase: Standard C18 or C8 columns may not provide sufficient selectivity. Consider a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which offer alternative selectivities through π-π interactions.[9]
-
Mobile Phase: A typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol.[10] Changing the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity.[10]
-
-
Q2: My peaks are broad and tailing, compromising my resolution and quantification. What should I do?
A2: Poor peak shape is often caused by secondary interactions, column overloading, or issues with the chromatographic system itself.
-
Check for Active Sites (GC & HPLC):
-
Problem: In GC, active sites in the injector liner or on the column can interact with the ketone group. In HPLC, acidic silanol groups on the silica surface can cause tailing with polar compounds.
-
Solution: Use a deactivated injector liner for GC. For HPLC, especially in reversed-phase, adding a small amount of an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase can suppress the ionization of residual silanols and improve peak shape.[7]
-
-
Reduce Sample Load:
-
Problem: Injecting too much sample can overload the column, leading to fronting or tailing peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume. This is a critical step, especially when using highly polar GC columns which often have thinner films.
-
-
Optimize Flow Rate/Temperature:
-
Problem: A flow rate that is too high or too low can lead to band broadening.[8] Similarly, an inappropriate GC oven temperature can affect peak shape.
-
Solution: Perform a flow rate optimization study. For GC, ensure your temperature program is not too fast, allowing for proper partitioning between the mobile and stationary phases.
-
Q3: I've tried different columns and mobile phases, but the peaks are still co-eluting. What is the next step?
A3: When standard methods fail, more specialized techniques are required.
-
Consider Chiral Chromatography:
-
Rationale: Although you are separating diastereomers (which are achiral compounds relative to each other), a chiral stationary phase (CSP) can often provide the unique stereospecific interactions needed for separation.[9] Diastereomers can interact differently with a chiral environment.
-
Actionable Step: Screen a few different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including ketones.[11][12][13] Test these under normal-phase, polar organic, and reversed-phase conditions.
-
-
Try Supercritical Fluid Chromatography (SFC):
-
Rationale: SFC often provides different selectivity compared to HPLC and can be very effective for isomer separations.[6] It combines some of the best features of gas and liquid chromatography.
-
Actionable Step: If available, screen your sample on an SFC system using a variety of achiral and chiral columns.
-
Frequently Asked Questions (FAQs)
Q1: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for this separation?
A1: The choice depends on the volatility and thermal stability of your compound, as well as available equipment. 1-acetyl-2-propylcyclohexane is sufficiently volatile and thermally stable for GC analysis, which is often faster and provides higher efficiency.
-
Gas Chromatography (GC): Generally the preferred method due to high resolution and speed.[14] The key is selecting a highly polar capillary column to exploit differences in isomer polarity.
-
High-Performance Liquid Chromatography (HPLC): A powerful alternative, especially for preparative-scale work or if the compounds show thermal degradation. Normal-phase HPLC on a silica column is a very strong candidate for this separation.[5][7]
Q2: How do I definitively identify which peak is cis and which is trans?
A2: Chromatographic elution order is not sufficient for definitive identification. Spectroscopic methods are required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful method. After separating and collecting the fractions for each peak, run a ¹H NMR for each. The coupling constants (J-values) of the protons on the cyclohexane ring, particularly the protons at C1 and C2, will be different for the cis and trans isomers due to their different dihedral angles. The trans isomer will typically show a large axial-axial coupling for one of its chair conformations, which is absent in the cis isomer.
-
Reference Standards: If pure standards of the cis and trans isomers are available, they can be run under the same chromatographic conditions to confirm peak identity by matching retention times.
Q3: Can I use a chiral derivatizing agent to help with the separation?
A3: This is a valid but more complex strategy. Derivatization is typically used to separate enantiomers by converting them into diastereomers, which can then be separated on an achiral column.[15][16] Since your compounds are already diastereomers, this approach is less direct. It would involve reacting the ketone with a chiral derivatizing agent to create a new set of diastereomers, which might be more easily separated than the original pair. However, this adds extra synthesis and purification steps and is usually not the first approach to try.
Method Development Workflow
A logical workflow is crucial for efficiently developing a separation method. The following diagram outlines a recommended strategy.
Caption: A workflow for separating cis/trans diastereomers.
Data Summary: Stationary Phase Selection Guide
The choice of stationary phase is the most critical factor influencing selectivity.[2] The table below summarizes common choices for GC and HPLC.
| Technique | Stationary Phase Class | Specific Example(s) | Separation Principle | Expected Performance for cis/trans Isomers |
| GC | High-Polarity | HP-88, SP-2560, CP-Sil 88 (Cyanopropylsiloxane) | Dipole-dipole interactions, exploiting differences in isomer polarity.[3] | Excellent: Generally provides the best resolution. |
| GC | Mid-Polarity | DB-WAX, Carbowax 20M (Polyethylene Glycol) | Hydrogen bonding with the acetyl group, polarity differences.[4] | Good to Excellent: A very strong alternative to cyanopropyl phases. |
| GC | Non-Polarity | DB-1, DB-5 (Polydimethylsiloxane) | van der Waals forces, separation by boiling point.[17] | Poor: Unlikely to resolve diastereomers with similar boiling points. |
| HPLC | Normal-Phase | Silica Gel, Alumina | Adsorption, hydrogen bonding with surface silanols.[7] | Excellent: Highly effective, especially with optimized non-polar mobile phases. |
| HPLC | Reversed-Phase | C18, C8 (Alkyl Chains) | Hydrophobic interactions. | Poor to Fair: Often lacks the selectivity for subtle structural differences. |
| HPLC | Reversed-Phase | PFP, Phenyl-Hexyl | π-π interactions, dipole interactions, shape selectivity.[9] | Good: Can provide unique selectivity where C18 fails. |
| HPLC/SFC | Chiral (CSP) | Polysaccharide Derivatives (Cellulose, Amylose) | Stereospecific interactions (inclusion, H-bonding, dipole).[11][12] | Potentially Excellent: A powerful problem-solver when achiral methods fail. |
Experimental Protocols
Protocol 1: Recommended GC Starting Method
This protocol is designed as a robust starting point for separating the diastereomers.
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Highly polar capillary column, e.g., Agilent HP-88 (100 m x 0.25 mm, 0.20 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 ratio to avoid overloading)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 2 °C/min to 180 °C.
-
Hold: Hold at 180 °C for 5 minutes.
-
Rationale: A slow temperature ramp is crucial for resolving closely eluting isomers.[3]
-
-
Detector:
-
Temperature: 260 °C
-
FID Gases: Follow manufacturer recommendations for H₂ and air flow.
-
-
Sample Preparation: Dissolve the sample mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Protocol 2: Recommended HPLC Starting Method (Normal-Phase)
This protocol uses standard normal-phase chromatography, a highly effective technique for diastereomer separation.[5]
-
System: HPLC with a UV detector.
-
Column: Silica gel column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: n-Hexane
-
Solvent B: Ethanol
-
Rationale: Hexane is the weak, non-polar solvent, while ethanol acts as the polar modifier to elute the analytes.[7]
-
-
Elution Program (Gradient):
-
Start with 1% Solvent B at a flow rate of 1.0 mL/min.
-
Run a shallow linear gradient from 1% B to 5% B over 20 minutes.
-
Hold at 5% B for 5 minutes.
-
Return to initial conditions and equilibrate for 10 column volumes.[7]
-
-
Column Temperature: 25 °C.[7]
-
Detector:
-
UV wavelength: 210 nm (for the ketone chromophore) or 280 nm if there is sufficient absorbance.[7]
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample mixture in the initial mobile phase (Hexane/Ethanol 99:1) to a concentration of approximately 0.5 mg/mL.[7]
References
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
Unknown. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlidePlayer. [Link]
-
Gerasimova, E., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]
-
Conti, R., et al. (2011). Chiral HPLC Resolution of the Wieland–Miescher Ketone and Derivatives. Taylor & Francis Online. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex. [Link]
-
Ali, I., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. [Link]
-
Gao, Y., et al. (2024). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. [Link]
-
Reddit. (2024). Help with separation of diastereomers. Reddit. [Link]
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Chromatography Forum. [Link]
-
Snow, N. H. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
-
El-din, M., et al. (2015). Polyoxyethylenated Cholesterol – Stationary Phases For Gas Chromatographic Packed Columns. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Sserunjogi, M., et al. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites. [Link]
-
Aldai, N., et al. (2005). Streamlined Methods for the Resolution and Quantification of Fatty Acids Including Trans Fatty Acid Isomers in Food Products by Gas Chromatography. ResearchGate. [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak?. ResearchGate. [Link]
-
Phenomenex. (2024). Types of stationary phases in gas chromatography. Phenomenex. [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]
-
Li, H., et al. (2021). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[7]arene Cocrystals Accompanied by Vapochromic Behavior. PMC. [Link]
-
Ang, W. J., et al. (2020). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. PMC. [Link]
-
de Poppi, R. J., & de Almeida, L. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. ResearchGate. [Link]
- Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.
-
Snow, N. H. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. [Link]
-
Quora. (2021). How to separate benzene and cyclohexane on a GC. Quora. [Link]
-
MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. MtoZ Biolabs. [Link]
-
Juvancz, Z., et al. (2006). Novel stationary phases for high-performance liquid chromatography analysis of cyclodextrin derivatives. PubMed. [Link]
-
Zhang, H., et al. (2016). Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[n]arenes. PubMed. [Link]
-
Fogassy, E., et al. (2019). Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing. [Link]
-
Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-9, PPT-9) Conformation and Reactivity in Cyclohexane-II. St. Paul's C. M. College. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 3. researchgate.net [researchgate.net]
- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. columnex.com [columnex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Steric Hindrance in Cyclohexyl Ketone Synthesis
Ticket Status: Open Agent: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric & Regiochemical Barriers in 2-Substituted Cyclohexanone Synthesis
Diagnostic Hub: Triage Your Synthesis
Welcome to the technical support interface. Synthesizing 2-substituted cyclohexyl ketones is a battle against two forces: steric hindrance (A-values, 1,3-diaxial strain) and regiocontrol (kinetic vs. thermodynamic enolates).
Before proceeding, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic workflow for selecting the correct synthetic strategy based on experimental failure modes.
Troubleshooting Modules
Module A: The Regioselectivity Crisis (Kinetic vs. Thermodynamic)
User Report: "I am trying to alkylate 2-methylcyclohexanone to get the 2,6-dimethyl product, but I keep getting the 2,2-dimethyl isomer."
Root Cause: You are operating under Thermodynamic Control when you need Kinetic Control .
-
Thermodynamic Enolate: Forms at the more substituted carbon (tetrasubstituted double bond).[1] Stable, but leads to gem-disubstitution (2,2-).
-
Kinetic Enolate: Forms at the less substituted carbon (trisubstituted double bond). Forms faster due to steric accessibility. Leads to 2,6-substitution.
Protocol: Kinetic Enolate Locking To force alkylation at the sterically less hindered position (C6) to create a 2,6-trans pattern:
-
Base Selection: Use LDA (Lithium Diisopropylamide) .[1][2][3] It is bulky and non-nucleophilic.
-
Temperature: Must be -78°C .
-
Solvent: THF (Aprotic).
-
The "Fix":
-
Cool LDA/THF to -78°C.
-
Add ketone slowly (dropwise) down the side of the flask. This ensures the ketone always sees excess base, preventing equilibration.
-
Add the electrophile at -78°C.
-
Crucial Step: Do not warm to 0°C until the electrophile is consumed. Warming promotes proton transfer between the enolate and unreacted ketone, leading to the thermodynamic enolate.
-
| Parameter | Kinetic Control (Target: 2,6-subst) | Thermodynamic Control (Target: 2,2-subst) |
| Base | LDA, LHMDS | NaH, KH, NaOEt |
| Temp | -78°C | 0°C to Reflux |
| Equilibration | Irreversible (Kinetic trap) | Reversible (Equilibrium) |
| Solvent | THF | Ether, EtOH, t-BuOH |
Module B: The "Brick Wall" (Steric Bulk & Arylation)
User Report: "I need to install a bulky aryl group at the 2-position. SN2/SNAr won't work."
Root Cause: Standard enolate alkylation fails with aryl halides because aryl halides do not undergo SN2. They require transition metal catalysis. Furthermore, steric bulk at the 2-position makes oxidative addition difficult.
Solution: Buchwald-Hartwig Alpha-Arylation . This method uses Palladium to couple the enolate with an aryl halide. The key is the Ligand .[4]
Mechanism & Ligand Choice: For sterically hindered cyclohexanones (e.g., creating a quaternary center or coupling ortho-substituted aryls), you must use bulky, electron-rich phosphine ligands.
-
Recommended Ligands:
-
BrettPhos / t-BuBrettPhos: Excellent for difficult substrates.
-
P(t-Bu)3: Classic choice for alpha-arylation.
-
XPhos: Good general purpose for steric bulk.
-
Step-by-Step Protocol (Buchwald Conditions):
-
Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%).
-
Ligand: XPhos or P(t-Bu)₃ (2-4 mol%).
-
Base: NaOtBu (Sodium tert-butoxide). Note: This base is strong enough to generate the enolate reversibly.
-
Solvent: Toluene or Dioxane (100°C).
-
Procedure:
Figure 2: Catalytic cycle for Pd-catalyzed alpha-arylation. Note that bulky ligands accelerate the reductive elimination step, which is crucial for hindered products.
Module C: The Poly-Alkylation Trap
User Report: "I just want to add one methyl group. I'm getting a mix of mono-, di-, and tri-methylated products."
Root Cause: The product (2-methylcyclohexanone) is often more acidic or reactive than the starting material, leading to "enolate exchange" and subsequent alkylations.
Solution: Stork Enamine Synthesis . This is a "soft" alkylation method. It temporarily converts the ketone into an enamine, which is mono-nucleophilic and sterically bulky, preventing poly-alkylation.
Protocol:
-
Enamine Formation: React cyclohexanone with Pyrrolidine (or Morpholine) + mild acid catalyst (pTSA) in refluxing toluene with a Dean-Stark trap to remove water.
-
Alkylation: Isolate the enamine (distillation usually not needed if clean). Add Alkyl Halide (e.g., MeI, Allyl Bromide).
-
Why it works: The iminium salt formed after the first alkylation is not nucleophilic. The reaction stops dead at mono-alkylation.
-
-
Hydrolysis: Add aqueous HCl to cleave the enamine back to the ketone.
Advanced FAQs
Q: My enolate alkylation at -78°C is "frozen"—no reaction occurs. Why? A: Lithium enolates form stable aggregates (tetramers/hexamers) in THF, which reduces reactivity.
-
The Fix: Add HMPA (toxic, handle with care) or DMPU (safer alternative) as a co-solvent. These polar aprotic additives break up the lithium aggregates, exposing the "naked" enolate anion for reaction.
Q: I need to synthesize trans-2,6-disubstituted cyclohexanone selectively. Kinetic control gives me a mix. A: Kinetic control sets the regiochemistry (position), but not always the stereochemistry (cis/trans).
-
The Fix: After installing the groups, treat the crude mixture with a catalytic amount of base (NaOMe in MeOH) and heat. This allows the system to equilibrate to the thermodynamic minimum. For 2,6-disubstituted cyclohexanones, the trans isomer (diequatorial) is generally favored to avoid 1,3-diaxial strain, unless the R groups are massive.
Q: Can I use a Grignard reagent on a 2-substituted ketone to make a tertiary alcohol? A: You can, but expect resistance. A substituent at C2 blocks the "Burgi-Dunitz" trajectory of the incoming nucleophile.[7]
-
The Fix: Use CeCl3 (Cerium Chloride) additives (Luche Reduction conditions, adapted for Grignards). The organocerium reagent is less basic and more nucleophilic, often overcoming steric hindrance better than standard organolithiums.
References
-
Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(46), 11108–11109. Link
-
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link
-
Evans, D. A. (2005). Evans pKa Table. Harvard University. Link
-
Gall, M., & House, H. O. (1972).[1] Regioselective Alkylation of 2-Methylcyclohexanone. Organic Syntheses, 52, 39. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. nscpolteksby.ac.id [nscpolteksby.ac.id]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Purification techniques for high-boiling C11H20O ketones
Technical Support Center: High-Boiling Ketone Purification (C11H20O) Ticket ID: PUR-C11-001 Topic: Purification Protocols for Lipophilic C11H20O Ketones Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
C11H20O ketones (e.g., Jasmone homologs, bicyclic terpene derivatives, or unsaturated aliphatic ketones) present a specific purification challenge: they possess two degrees of unsaturation , are lipophilic , and have high boiling points (typically 220–240°C at atm). Standard distillation often leads to thermal degradation or polymerization, while standard silica chromatography frequently fails to resolve geometric isomers.
This guide provides three targeted workflows to resolve these specific failure modes.
Module 1: Thermal Management & Vacuum Distillation
User Question: "My ketone decomposes before it distills. I see pot residue and discoloration. How do I determine the safe vacuum level for a C11 ketone?"
Scientist Response: The root cause is likely thermal stress . C11H20O ketones often contain conjugated double bonds (enones) sensitive to temperatures above 150°C. You must lower the boiling point (BP) significantly below the decomposition threshold using high vacuum.
The Solution: The Nomograph Protocol Do not guess the vacuum. Use the Clausius-Clapeyron relationship to target a vapor temperature between 80°C and 110°C .
Table 1: Estimated Boiling Point Correction for C11 Ketones (Baseline: ~230°C at 760 mmHg)
| Target Vacuum (mmHg/Torr) | Approx. Boiling Point (°C) | Equipment Recommendation |
| 10 - 20 mmHg | 110°C - 125°C | Standard Vacuum Distillation |
| 1 - 5 mmHg | 75°C - 95°C | Short-Path / Kugelrohr |
| < 0.1 mmHg | < 50°C | Wiped Film Evaporator |
Actionable Protocol:
-
Degas: Stir the crude oil under weak vacuum (20 mmHg) at room temperature for 20 mins to remove volatile solvents.
-
Short-Path: Switch to a Short-Path distillation head (minimal distance between pot and condenser) to reduce residence time.
-
Bath Delta: Maintain the oil bath only 20°C higher than the vapor temperature to prevent wall-charring.
Technical Insight: If you observe "bumping" despite boiling chips, the viscosity of the C11 oil is likely trapping bubbles. Switch to a magnetic stir bar with a vigorous vortex or a capillary air bleed.
Module 2: Isomer Separation (Argentation Chromatography)
User Question: "I have two isomers of my ketone (cis/trans or positional). They co-elute on TLC and Flash columns. How do I separate them?"
Scientist Response: Standard silica separates based on polarity. Isomers of C11H20O often have identical polarity but distinct steric geometry around the double bond. You need Argentation Chromatography .[1][2]
The Mechanism:
Silver ions (
-
Cis-alkenes complex more strongly (elute later) than trans-alkenes due to better steric accessibility.
-
Terminal alkenes complex more strongly than internal alkenes.
Protocol: Preparation of 10%
-
Dissolve: Dissolve 10g of Silver Nitrate (
) in 100mL of Acetonitrile (or water, though organic solvent is easier to remove). -
Slurry: Add 90g of Silica Gel (High purity, 230-400 mesh) to the solution. Stir for 15 minutes in the dark.
-
Evaporate: Rotary evaporate the solvent. Crucial: Do not overheat (>60°C) or the silver will reduce (turn gray/black).
-
Activate: Dry in a vacuum oven at 60°C for 4 hours. The resulting powder should be white.
-
Run Column: Pack the column in the dark (wrap in foil). Elute with Hexane/Ethyl Acetate gradients.
Warning: Silver-impregnated silica is light-sensitive. Decomposition of
produces nitric acid and silver oxide, which can oxidize your ketone. Keep the column wrapped in aluminum foil.
Module 3: Chemical Purification (Girard's Reagent T)
User Question: "My ketone is contaminated with non-carbonyl impurities (alcohols, terpenes) that boil at the exact same temperature. Distillation is useless."
Scientist Response: When physical properties (BP, Polarity) overlap, you must switch to chemical orthogonality . We will use Girard's Reagent T (Trimethylaminoacetohydrazide chloride) to temporarily tag the ketone as a water-soluble salt, wash away the impurities, and then cleave the tag.
Workflow Diagram:
Caption: Chemical purification workflow using Girard's Reagent T to selectively isolate ketones from non-carbonyl impurities via phase switching.
Step-by-Step Protocol:
-
Reaction: Dissolve 10g crude mixture in 100mL Ethanol containing 10% Acetic Acid. Add 1.2 equivalents of Girard’s Reagent T. Reflux for 2 hours.
-
Wash: Pour reaction into 300mL ice water. Extract 3x with Diethyl Ether.
-
Logic: The impurities (non-ketones) go into the Ether. The Ketone-Girard complex (ionic) stays in the Water.
-
-
Hydrolysis: Acidify the aqueous layer with concentrated HCl (to pH ~1). Stir at room temperature for 1 hour.
-
Logic: Acid hydrolysis breaks the C=N bond, regenerating the lipophilic ketone.
-
-
Recovery: Extract the aqueous layer 3x with Ether. Wash the ether with NaHCO3 (neutralize acid), dry over MgSO4, and evaporate.
Module 4: Decision Matrix & Troubleshooting
User Question: "Which method should I start with?"
Scientist Response: Use the following logic flow to preserve sample mass and time.
Caption: Strategic decision tree for selecting the appropriate purification method based on impurity profile.
References
-
Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate.[1] Tetrahedron, 57(3), 425–447. (Definitive guide on Argentation Chromatography mechanisms). [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section 9.6.14: Purification of Ketones via Girard's Reagent T. [Link]
-
National Institutes of Health (PMC). Girard Derivatization-Based Enrichment Strategy. (Modern application of Girard reagents for LC-MS, validating the chemistry). [Link]
Sources
Minimizing side reactions during the oxidation of 1-(2-propylcyclohexyl)ethanol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the oxidation of the sterically hindered secondary alcohol, 1-(2-propylcyclohexyl)ethanol, to its corresponding ketone, 1-(2-propylcyclohexyl)ethanone. Our focus is on practical strategies to minimize side reactions and maximize the yield and purity of the desired product. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during this synthetic transformation.
Visualizing the Transformation: Core Reaction and Potential Pitfalls
Before delving into specific issues, it is crucial to understand the primary reaction and the common side reactions that can occur. The following diagram illustrates the desired oxidation and the key competing pathways.
Caption: Desired oxidation pathway and major potential side reactions.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the oxidation of 1-(2-propylcyclohexyl)ethanol.
Issue 1: Low Conversion of the Starting Alcohol
Q1: I am observing a significant amount of unreacted 1-(2-propylcyclohexyl)ethanol in my reaction mixture. What are the likely causes and how can I improve the conversion?
A1: Low conversion when oxidizing a sterically hindered alcohol like 1-(2-propylcyclohexyl)ethanol is a common issue. The bulky 2-propylcyclohexyl group can impede the approach of the oxidizing agent. Here are the primary factors to consider and troubleshoot:
-
Inadequate Oxidizing Agent: The chosen oxidant may not be potent enough or may be too sterically hindered itself to effectively react with the substrate.
-
Recommendation: For sterically hindered secondary alcohols, milder, less bulky reagents are often more effective. Consider using Dess-Martin Periodinane (DMP) or a Swern oxidation protocol, which are known to be effective for such substrates.[1][2] If using a TEMPO-based system, ensure proper activation and phase transfer catalysis to enhance reactivity.[3]
-
-
Insufficient Reagent Stoichiometry: You may not be using a sufficient excess of the oxidizing agent to drive the reaction to completion.
-
Recommendation: Increase the equivalents of the oxidizing agent incrementally (e.g., from 1.2 eq. to 1.5 or 2.0 eq.). Monitor the reaction by TLC or GC-MS to find the optimal amount without promoting side reactions.
-
-
Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow kinetics.
-
Recommendation: While some oxidations like the Swern are run at very low temperatures, a slight increase in temperature may be necessary for hindered substrates.[4] For DMP oxidations, which are typically run at room temperature, ensure the reaction is not being inadvertently cooled.
-
-
Poor Solubility: The substrate or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Recommendation: Ensure all components are fully dissolved. You may need to explore different solvent systems. For DMP, dichloromethane (DCM) or chloroform are common choices.[5]
-
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation of 1-(2-propylcyclohexyl)ethanol
This protocol is a good starting point for achieving high conversion with this sterically hindered alcohol.
| Reagent/Solvent | Molar Eq. | Amount (for 1g of alcohol) |
| 1-(2-propylcyclohexyl)ethanol | 1.0 | 1.0 g |
| Dess-Martin Periodinane (DMP) | 1.5 | 3.3 g |
| Dichloromethane (DCM) | - | 20 mL |
Procedure:
-
To a solution of 1-(2-propylcyclohexyl)ethanol (1.0 g) in DCM (20 mL) at room temperature, add Dess-Martin Periodinane (3.3 g) in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (e.g., 20 mL of a 10% w/v solution). Stir vigorously for 15-20 minutes until the solid byproducts dissolve.[6]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.
Issue 2: Formation of an Unexpected Lactone Byproduct
Q2: My post-reaction analysis (e.g., by NMR or GC-MS) shows a byproduct with a characteristic ester/lactone signal. What is this, and how can I prevent its formation?
A2: The formation of a lactone from a cyclic ketone is a classic indicator of a Baeyer-Villiger oxidation side reaction.[7] In this case, your desired product, 1-(2-propylcyclohexyl)ethanone, is likely undergoing subsequent oxidation to form a lactone.
-
Cause: This side reaction is most common when using peroxy-containing oxidants (e.g., m-CPBA, peracetic acid) or under conditions where peroxy species can be generated.[8][9] Some strong oxidants may also promote this overoxidation.
-
Prevention:
-
Avoid Peroxy-Based Reagents: Do not use reagents like m-CPBA for this transformation if the ketone is the desired product.
-
Choose a Non-Peroxy Oxidant: Opt for oxidation systems that do not involve peroxy species. Dess-Martin Periodinane[10], Swern oxidation[11], and TEMPO-based oxidations[3] are excellent choices to avoid the Baeyer-Villiger reaction.
-
Control Reaction Stoichiometry and Time: If using a stronger, non-peroxy oxidant, carefully control the stoichiometry and reaction time to minimize overoxidation of the newly formed ketone.
-
Visualizing the Baeyer-Villiger Side Reaction
Caption: The Baeyer-Villiger oxidation of the desired ketone to a lactone.
Analytical Detection:
-
¹H NMR: Look for a downfield shift of the proton on the carbon adjacent to the newly inserted oxygen.
-
¹³C NMR: The carbonyl carbon signal will shift from the ketone region (~200-220 ppm) to the ester/lactone region (~170-180 ppm).[12]
-
IR Spectroscopy: The C=O stretch will shift from a typical ketone absorption (~1715 cm⁻¹) to a lactone absorption (~1735-1750 cm⁻¹).
Issue 3: Presence of Rearranged Byproducts (e.g., Spiroethers)
Q3: I am observing byproducts with a different carbon skeleton than my starting material. What could be causing this rearrangement?
A3: The presence of rearranged products suggests that a carbocation intermediate is being formed, which is susceptible to skeletal reorganization. For 1-(2-propylcyclohexyl)ethanol, acid-catalyzed conditions can lead to such rearrangements.
-
Cause: The use of strongly acidic conditions can protonate the hydroxyl group, which then departs as a water molecule, leaving behind a secondary carbocation. This carbocation can then undergo rearrangement to a more stable form, or be trapped by an internal nucleophile.
-
Mechanism Example (Acid-Catalyzed Intramolecular Cyclization):
-
Protonation of the alcohol by a strong acid.
-
Loss of water to form a secondary carbocation.
-
The lone pair on the oxygen of the hydroxyl group can attack the carbocation, leading to the formation of a spiroether, such as 2-propyl-1-oxaspiro[2.5]octane.
-
-
Prevention:
-
Avoid Strongly Acidic Oxidants: Reagents like Jones oxidation (chromic acid in sulfuric acid) should be avoided if rearrangement is a concern.[13]
-
Use Buffered or Neutral Conditions:
-
Dess-Martin Periodinane (DMP): This reaction is typically run under neutral conditions. The addition of a mild base like pyridine can buffer any trace amounts of acid.[5]
-
Swern Oxidation: This reaction is performed under basic conditions (triethylamine), which will prevent acid-catalyzed rearrangements.[14]
-
TEMPO Oxidation: These reactions are often run under buffered basic conditions (e.g., with sodium bicarbonate) to maintain a pH around 9.[15]
-
-
Issue 4: Epimerization at the Alpha-Carbon
Q4: The stereocenter at the carbon bearing the propyl group appears to be epimerizing during the reaction. How can I prevent this?
A4: Epimerization at the α-carbon of the resulting ketone can occur under either acidic or basic conditions through the formation of an enol or enolate intermediate, which is achiral at the α-carbon.
-
Cause: Both acidic and basic conditions can catalyze the formation of the enol or enolate, leading to a loss of stereochemical integrity at the α-position.
-
Prevention:
-
Mildly Basic Conditions: While the Swern oxidation uses a base, the low reaction temperatures (-78 °C) generally minimize epimerization. If epimerization is still observed, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can be used instead of triethylamine.
-
Neutral Conditions: The Dess-Martin oxidation is performed under neutral conditions and at room temperature, which is often ideal for preventing epimerization.[10]
-
Careful Work-up: Avoid prolonged exposure to strongly acidic or basic conditions during the work-up procedure. A rapid and mild quench, followed by extraction, is recommended.
-
Workflow for Minimizing Epimerization
Caption: A workflow designed to prevent epimerization during oxidation.
References
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Attoui, M., & Vatèle, J.-M. (2014). A mild and selective oxidation of secondary alcohols in the presence of primary alcohols. Synlett, 25(20), 2923–2927. [Link]
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Jiang, X., Zhang, J., & Ma, S. (2016). A General and Efficient TEMPO/Fe(NO₃)₃·9H₂O/MCl-Catalyzed Aerobic Oxidation of Alcohols to Carboxylic Acids. Journal of the American Chemical Society, 138(26), 8344–8347. [Link]
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Boeckman, R. K., Jr., Shao, P., & Mullins, J. J. (2000). The Dess-Martin Periodinane: 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one. Organic Syntheses, 77, 141. [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.
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Swern, D., & Omura, K. (1978). A new and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 19(1), 45-48. [Link]
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LibreTexts. (2022, July 20). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
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Vieira, H. S., Takahashi, J. A., Gunatilaka, A. A. L., & Boaventura, M. A. D. (2006). 1H and 13C NMR signal assignments of a novel Baeyer-Villiger originated diterpene lactone. Magnetic Resonance in Chemistry, 44(2), 173–175. [Link]
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Not Vicious. (2017, March 24). Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
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Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
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Huang, S. L., Omura, K., & Swern, D. (1976). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry, 41(20), 3329–3331. [Link]
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nptel.ac.in. (n.d.). Lecture 10 - Dess-Martin periodinane oxidation. [Link]
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MDPI. (2020, November 3). Baeyer-Villiger-Including Domino Two-Step Oxidations of β-O-Substituted Primary Alcohols: Reflection of the Migratory Aptitudes of O-Substituted Alkyl Group in the Outcome of the Reaction. [Link]
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Ashenhurst, J. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Master Organic Chemistry. [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
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YouTube. (2025, October 31). Swern Oxidation. [Link]
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PubMed. (2025, December 10). Single-enzyme redox-neutral oxidation of alcohols to carboxylic acids using alcohol dehydrogenases. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
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Wageningen University & Research. (2001). 19F NMR study on the biological Baeyer-Villiger oxidation of acetophenones. [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
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Organic Syntheses. (n.d.). The dess-martin periodinane. [Link]
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Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
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ChemSynthesis. (2025, May 20). 1-(2-phenylcyclopropyl)ethanone. [Link]
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Wipf, P. (2006, April 2). 1. Alcohol Oxidations. [Link]
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Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
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PubChem. (n.d.). 1-(2-Phenylcyclopropyl)ethanone. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]
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Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]
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Clark, J. (2019, April 15). dehydration of ethanol to give ethene. Chemguide. [Link]
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The Organic Chemistry Tutor. (2020, April 25). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms [Video]. YouTube. [Link]
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LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
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Michigan State University. (n.d.). Reactions at the α-Carbon. [Link]
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PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one. [Link]
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The Organic Chemistry Tutor. (2020, July 6). Acid-Catalyzed Dehydration Via E1 & E2 Of Alcohols & Carbocation Rearrangements [Video]. YouTube. [Link]
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Chemical Synthesis Database. (2025, May 20). 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile. [Link]
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EduBirdie. (n.d.). Acid-Catalyzed Dehydration of 2-Methylcyclohexanol. [Link]
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NIST. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Propylcyclohexyl)ethanone Diastereomers
Introduction
In the landscape of organic chemistry and drug development, the unambiguous determination of molecular structure, particularly stereochemistry, is a cornerstone of ensuring safety, efficacy, and intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 1-(2-propylcyclohexyl)ethanone, a molecule presenting a classic stereochemical challenge due to its two chiral centers. The presence of these centers gives rise to two pairs of enantiomers, or two diastereomers: cis and trans.
Pillar 1: Foundational Principles of Stereochemistry in Cyclohexane NMR
The interpretation of NMR spectra for substituted cyclohexanes is fundamentally tied to their conformational behavior. The cyclohexane ring predominantly exists in a rapidly equilibrating chair conformation. Substituents can occupy either an axial or equatorial position, with the equatorial position being generally more stable for bulky groups to minimize 1,3-diaxial interactions.
For 1,2-disubstituted cyclohexanes like 1-(2-propylcyclohexyl)ethanone, the relative orientation of the acetyl and propyl groups (cis or trans) dictates the conformational equilibrium and, consequently, the NMR spectrum.
-
trans-isomer : Can exist in two chair conformations: diequatorial (more stable) and diaxial (less stable). The spectrum will be dominated by the diequatorial conformer.
-
cis-isomer : Exists in two chair conformations, both of which have one axial and one equatorial substituent. These conformers are often of similar energy, leading to a spectrum that may be an average of both or show signals for both if the ring flip is slow.
The chemical shift (δ) and coupling constants (J) are exquisitely sensitive to this stereochemical arrangement.
-
Chemical Shift : Protons in an axial environment are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts.[1][2]
-
Coupling Constants : The magnitude of the coupling constant between adjacent protons (³JHH) is dependent on the dihedral angle between them. Large couplings (³J ≈ 8-13 Hz) are characteristic of axial-axial (ax-ax) relationships, while smaller couplings (³J ≈ 2-5 Hz) are observed for axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions.
Below is a diagram illustrating the key diastereomers and their most stable chair conformations.
Caption: Key diastereomers and their dominant conformational states.
Pillar 2: Predictive Spectral Analysis and Comparison
Leveraging the principles above, we can predict the key distinguishing features in the ¹³C and ¹H NMR spectra of the cis and trans isomers.
¹³C NMR Spectroscopy: A Tale of Two Carbons
The ¹³C NMR spectrum provides a direct count of non-equivalent carbons. Due to the molecular asymmetry, all 11 carbon atoms should be magnetically non-equivalent in both diastereomers. The most significant differences are expected for the ring carbons, particularly C1 and C2, and the carbons of the propyl group due to the "gamma-gauche effect." This effect causes a shielding (upfield shift) of a carbon atom when it is in a gauche (60°) relationship with another carbon or heteroatom three bonds away, a situation common in axial substituents.
Table 1: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Diastereomers of 1-(2-Propylcyclohexyl)ethanone
| Carbon Atom | trans-Isomer (1e, 2e) Prediction | cis-Isomer (1a, 2e or 1e, 2a) Prediction | Rationale for Difference |
| C=O | ~212 | ~212 | The carbonyl environment is similar in both isomers and expected to be far downfield. |
| CH₃ (acetyl) | ~28 | ~28 | Minimal influence from ring stereochemistry. |
| C1 (CH-C=O) | ~50-55 | ~45-50 | In the cis isomer, one conformer will have an axial acetyl group, leading to shielding of C1 and adjacent ring carbons (C2, C6) due to the gamma-gauche effect.[3] |
| C2 (CH-Propyl) | ~40-45 | ~35-40 | Similar to C1, the potential for an axial propyl group in one of the cis conformers will cause an upfield shift compared to the purely equatorial propyl group in the stable trans isomer.[3][4] |
| Ring CH₂ | ~25-35 | ~20-35 | Broader range for the cis isomer due to conformational averaging and shielding effects from potentially axial substituents. |
| Propyl Group | ~36 (CH₂), ~20 (CH₂), ~14 (CH₃) | ~32 (CH₂), ~18 (CH₂), ~14 (CH₃) | The propyl carbons in the cis isomer will experience greater shielding (gamma-gauche effects) from the cyclohexane ring carbons when the propyl group is axial. |
¹H NMR Spectroscopy: Deciphering Protons in Space
The ¹H NMR spectrum will be complex due to significant signal overlap in the aliphatic region (~1.0-2.5 ppm). However, the proton at the C1 position (H1, the methine proton alpha to the carbonyl) is a key diagnostic signal.
-
In the stable trans (1e, 2e) isomer: The acetyl group is equatorial, making the attached H1 proton axial . This axial H1 will exhibit large (³J ≈ 8-12 Hz) couplings to the axial protons on C2 and C6. Its chemical shift will be deshielded by the carbonyl group but shielded relative to an equatorial proton.
-
In the cis isomer: This is a more complex case. If the conformer with the equatorial acetyl group (and axial H1) dominates, the spectrum will resemble the trans isomer in this region, but other parts of the spectrum will differ. If the conformer with the axial acetyl group (and equatorial H1) is significantly populated, the H1 proton will show small (³J ≈ 2-5 Hz) couplings to its neighbors. Often, an averaged, broadened signal with an intermediate coupling constant is observed.
Table 2: Predicted ¹H NMR Data for the Diagnostic H1 Proton
| Isomer | H1 Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity and Coupling (J, Hz) |
| trans (1e, 2e) | Axial | ~2.3 - 2.6 | Triplet of doublets (td) or multiplet with at least two large couplings (J ≈ 8-12 Hz) from axial protons on C2 and C6. |
| cis (conform. avg.) | Average | ~2.5 - 2.8 | A broader, less-defined multiplet. The observed coupling constants will be an average and likely smaller than in the pure trans isomer. |
Pillar 3: The Integrated Approach for Unambiguous Assignment
While predictions provide a strong foundation, a multi-faceted experimental and computational approach is required for a trustworthy and definitive structural assignment.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data quality and reproducibility.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the 1-(2-propylcyclohexyl)ethanone sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃), ensuring complete dissolution. Chloroform-d is a common choice for its good solubilizing power and well-defined residual solvent peak.[5][6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5][6]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which is critical for resolving fine coupling patterns. A sharp, symmetrical solvent peak is indicative of good shimming.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Parameters: Use a 30° or 45° pulse angle, a relaxation delay (d1) of at least 1-2 seconds, and an acquisition time (aq) of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Parameters: Use a wider spectral width (~220-240 ppm). The relaxation of quaternary carbons can be slow, so a longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration if desired, though integration is not typically reliable for ¹³C spectra.[7]
-
A large number of scans will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments (for confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and trace proton connectivity through the cyclohexane ring and propyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, confirming assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting the acetyl group to C1 and the propyl group to C2.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. For the trans (1e, 2e) isomer, a strong NOE is expected between the axial H1 and axial H2, which would be absent or weak in the cis isomer.
-
Caption: Workflow for definitive structure elucidation and stereochemical assignment.
Computational Chemistry: The Modern Arbiter
In cases of ambiguity, computational methods provide powerful, objective evidence. The DP4 (and related CP3) probability analysis is a widely accepted method for assigning stereochemistry.[8][9]
The workflow involves:
-
Generating all possible low-energy conformations for each diastereomer (cis and trans).
-
Calculating the NMR chemical shifts for each conformer using Density Functional Theory (DFT) at a suitable level of theory.[9][10]
-
Calculating a Boltzmann-averaged predicted spectrum for each diastereomer.
-
Comparing the predicted spectra to the experimental data. The DP4 method then provides a statistical probability that the experimental spectrum matches a specific calculated structure.[8]
Conclusion
The ¹H and ¹³C NMR spectra of 1-(2-propylcyclohexyl)ethanone are rich with stereochemical information. While the complexity of the overlapping signals presents a challenge, a systematic analysis focused on key diagnostic regions allows for a confident differentiation between the cis and trans diastereomers. The most telling signals are the chemical shifts of the substituted ring carbons (C1, C2) in the ¹³C spectrum and the chemical shift and coupling pattern of the methine proton (H1) in the ¹H spectrum. For an authoritative and irrefutable assignment, this classical analysis should be augmented with a suite of 2D NMR experiments and validated with computational DP4 analysis. This integrated strategy represents the gold standard in modern structure elucidation for complex molecules.
References
-
Duddeck, H. Carbon-13 chemical shifts of monosubstituted cyclohexanes. Tetrahedron.
-
de Oliveira, G. et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry.
-
ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate.
-
Wipf, P. et al. (2012). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry.
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen, PhD.
-
Goodman, J. M. (2010). Assigning a computed NMR spectrum – the case of one diastereomer. Computational Organic Chemistry.
-
Chemistry Stack Exchange. (2022). How might one distinguish between two acyclic diastereomers other than by X-ray diffraction?. Chemistry Stack Exchange.
-
Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene. Doc Brown's Advanced Organic Chemistry Revision Notes.
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PubChem. 1-(2-Methylcyclohexyl)ethan-1-one. National Center for Biotechnology Information.
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Doc Brown's Chemistry. C6H12 C-13 nmr spectrum of cyclohexane. Doc Brown's Advanced Organic Chemistry Revision Notes.
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. (2021). Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts.
-
Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. Chemistry Stack Exchange.
-
University of Calgary. ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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A Comparative Olfactory Profile Analysis: 2-Propyl vs. 2-Methyl Cyclohexyl Ethanones
A Senior Application Scientist's Guide to Structure-Odor Relationships and Experimental Evaluation
In the intricate world of fragrance and flavor chemistry, subtle molecular modifications can lead to profound shifts in olfactory perception. This guide delves into a comparative analysis of the olfactory profiles of two closely related alkyl cyclohexyl ethanones: 1-(2-methylcyclohexyl)ethan-1-one and 1-(2-propylcyclohexyl)ethan-1-one. While direct, published sensory data for these specific molecules is limited, this document will provide a comprehensive comparison based on established structure-odor relationships (SOR) within the alkyl cyclic ketone family. Furthermore, it will outline the rigorous experimental methodologies required to definitively characterize and contrast their olfactory attributes, offering a framework for researchers and drug development professionals.
Introduction: The Olfactory Significance of Alkyl Cyclohexyl Ketones
Alkyl-substituted cyclic ketones are a significant class of compounds in the fragrance industry, prized for their diverse and often complex scent profiles. The cyclohexyl ethanone scaffold, in particular, offers a versatile platform for olfactory exploration. The size, shape, and position of alkyl substituents on the cyclohexane ring play a crucial role in dictating the molecule's interaction with olfactory receptors, thereby shaping its perceived odor. Generally, an increase in the size of the alkyl group on a cyclohexanone ring leads to a shift in odor profile from simple camphoraceous and minty notes to more complex woody, fruity, or even musky characteristics[1]. This guide will explore this principle through a focused comparison of the methyl and propyl analogs at the 2-position of the cyclohexyl ring attached to an ethanone moiety.
Theoretical Olfactory Profile Comparison
Based on established structure-odor relationships for cyclic ketones, we can project the likely olfactory differences between 1-(2-methylcyclohexyl)ethan-1-one and 1-(2-propylcyclohexyl)ethan-1-one.
Table 1: Projected Olfactory Profile Comparison
| Feature | 1-(2-Methylcyclohexyl)ethan-1-one | 1-(2-Propylcyclohexyl)ethan-1-one | Rationale for Projection |
| Primary Odor Family | Likely Camphoraceous, Minty, Herbal | Potentially Woody, Earthy, with Fruity or Spicy undertones | Increasing alkyl chain length generally shifts odor from sharp, cooling notes to warmer, more complex profiles[1]. |
| Odor Descriptors | Camphor, mint, cooling, slightly woody or herbaceous. | Woody, earthy, potentially with hints of fruit (apple/pear), spice, or a subtle fatty/waxy character. | The larger propyl group increases the molecule's bulk and lipophilicity, which often correlates with woody and fruity notes in related compounds[2][3]. |
| Odor Intensity | Moderate | Moderate to Potentially Stronger | The larger propyl group may lead to a lower odor threshold and thus a higher perceived intensity. |
| Volatility / Top vs. Middle Note | Likely a top-to-middle note. | Likely a solid middle note. | Increased molecular weight from the propyl group will decrease volatility, making it less of a top note compared to the methyl analog. |
This projection is grounded in the principle that the size and conformational flexibility of the alkyl substituent directly impact the "lock and key" fit with olfactory receptors. The smaller, more compact methyl group is more likely to interact with receptors that perceive sharp, camphoraceous, and minty scents. In contrast, the larger and more flexible propyl group can access a different set of receptors, leading to a more complex and substantive odor profile.
The Chemistry Behind the Scents: Synthesis of 2-Alkyl Cyclohexyl Ethanones
The definitive evaluation of these compounds requires their synthesis. Standard organic chemistry techniques can be employed to produce both molecules, typically starting from cyclohexanone.
Synthesis of 1-(2-Methylcyclohexyl)ethan-1-one
A common route involves the alpha-alkylation of cyclohexanone.
Protocol for Synthesis of 1-(2-Methylcyclohexyl)ethan-1-one:
-
Enolate Formation: Cyclohexanone is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to form the lithium enolate.
-
Alkylation: The enolate is then reacted with an alkylating agent, in this case, a methyl halide such as methyl iodide (CH₃I), to introduce the methyl group at the alpha-position.
-
Acetylation: The resulting 2-methylcyclohexanone can then be converted to 1-(2-methylcyclohexyl)ethan-1-one through various methods, such as a Grignard reaction with methylmagnesium bromide followed by oxidation of the resulting alcohol.
Synthesis of 1-(2-Propylcyclohexyl)ethan-1-one
The synthesis follows a similar pathway, substituting the alkylating agent.
Protocol for Synthesis of 1-(2-Propylcyclohexyl)ethan-1-one:
-
Enolate Formation: As with the methyl analog, cyclohexanone is deprotonated with a strong base like LDA in THF at low temperature.
-
Alkylation: The enolate is then reacted with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield 2-propylcyclohexanone.
-
Acetylation: The 2-propylcyclohexanone is then converted to 1-(2-propylcyclohexyl)ethan-1-one, for example, via a Grignard reaction with methylmagnesium bromide and subsequent oxidation.
Experimental Evaluation of Olfactory Profiles
To move from theoretical projections to empirical data, a combination of instrumental analysis and human sensory evaluation is essential.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a sample and the characterization of their specific scent.
Experimental Workflow for GC-O Analysis:
Caption: Workflow for GC-Olfactometry (GC-O) Analysis.
In this process, a trained analyst sniffs the effluent from the GC column at the olfactory detection port and records the time, intensity, and description of any perceived odors. This "aromagram" is then correlated with the chemical data from the mass spectrometer to link specific molecules to their scents.
Sensory Panel Evaluation
A sensory panel, composed of trained and screened individuals, provides quantitative and qualitative data on the overall odor profile of the pure compounds.
Protocol for Descriptive Sensory Analysis:
-
Panelist Selection and Training: Panelists are screened for their olfactory acuity and trained to identify and rate the intensity of a wide range of standard odor descriptors.
-
Sample Preparation: The 2-methyl and 2-propyl cyclohexyl ethanones are prepared in a suitable solvent (e.g., diethyl phthalate) at various concentrations.
-
Blinded Evaluation: Samples are presented to the panelists in a randomized and blinded fashion to prevent bias.
-
Data Collection: Panelists rate the intensity of various odor attributes (e.g., woody, minty, fruity, etc.) on a standardized scale (e.g., a 15-point intensity scale). They also provide qualitative descriptions.
-
Statistical Analysis: The collected data is statistically analyzed to determine significant differences in the olfactory profiles of the two compounds.
Structure-Odor Relationship: A Deeper Dive
The anticipated differences in the olfactory profiles of the methyl and propyl analogs can be rationalized by considering their molecular properties.
Caption: Structure-Odor Relationship (SOR) Comparison.
The increased carbon chain length of the propyl group leads to a higher molecular weight and greater lipophilicity. These factors are known to correlate with a decrease in volatility and an increase in the complexity of the perceived odor, often shifting it towards woody, fruity, and sometimes musky or ambery notes.
Conclusion
While a definitive, side-by-side comparison of the olfactory profiles of 1-(2-methylcyclohexyl)ethan-1-one and 1-(2-propylcyclohexyl)ethan-1-one awaits dedicated sensory and instrumental analysis, established principles of structure-odor relationships provide a strong basis for a projected differentiation. The methyl analog is anticipated to possess a sharper, more camphoraceous and minty profile, befitting its smaller size and higher volatility. In contrast, the propyl analog is expected to exhibit a more complex and substantive odor, likely with woody, earthy, and potentially fruity or spicy characteristics.
The experimental protocols outlined in this guide for synthesis, GC-O analysis, and sensory panel evaluation provide a robust framework for the empirical validation of these hypotheses. For researchers in fragrance and drug development, understanding these subtle yet significant olfactory shifts driven by minor structural modifications is paramount for the rational design of new molecules with desired sensory or biological activities.
References
- P&S, (1990). The Relation of Structure and Odor in Substituted Cyclohexanols. Perfumer & Flavorist, 15, 1-10.
- Gibka, J., Góra, J., Gliński, M., & Kijeński, J. (2002). Odor Characteristics of Aliphatic Metameric C-13 Ketones, Alcohols and Their Derivatives. Perfumer & Flavorist, 27(5), 32-35.
- Lindinger, C., et al. (2014). Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice. Chemical Senses, 39(5), 419-429.
-
The Good Scents Company. (n.d.). 2-cyclohexyl cyclohexanone. Retrieved from [Link]
- Kraft, P., Bajgrowicz, J. A., & Frater, G. (2000). ODOR DESCRIPTION AND ODOR CLASSIFICATION: A MULTIDISCIPLINARY VIEW. Chemistry & Biodiversity, 1(12), 1983-2005.
- Zarzo, M. (2013). Relationship between structure and odor. In Handbook of Odor (pp. 681-702). Springer, Dordrecht.
-
PrepChem.com. (n.d.). Synthesis of 2-Methylcyclohexyl Methyl Ketone. Retrieved from [Link]
- Buettner, A., & Schieberle, P. (2001). Influence of the Chain Length on the Aroma Properties of Homologous Epoxy—Aldehydes, Ketones, and Alcohols. Journal of Agricultural and Food Chemistry, 49(4), 1887-1893.
-
PubChem. (n.d.). 1-(2-Methylcyclohexyl)ethan-1-one. Retrieved from [Link]
Sources
A Comparative Guide to the Chromatographic Analysis of 1-(2-propylcyclohexyl)ethanone Impurities
Introduction: The Analytical Imperative for Impurity Profiling
1-(2-propylcyclohexyl)ethanone is a saturated cyclic ketone characterized by two chiral centers at the C1 and C2 positions of the cyclohexane ring. This inherent chirality means the compound can exist as up to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). In any field requiring high-purity chemical entities, from fragrance formulation to pharmaceutical synthesis, a comprehensive understanding of a compound's impurity profile is not merely a quality control metric—it is a fundamental component of product safety and efficacy.
The synthesis of 1-(2-propylcyclohexyl)ethanone can introduce a variety of process-related impurities, including positional isomers (e.g., 1-(3-propylcyclohexyl)ethanone, 1-(4-propylcyclohexyl)ethanone), unreacted starting materials, and various by-products. However, the most analytically challenging impurities are often the stereoisomers, whose identical physical properties (boiling point, mass-to-charge ratio) render them inseparable by standard chromatographic techniques.
This guide provides a comparative analysis of gas chromatography (GC) and high-performance liquid chromatography (HPLC) methodologies for the comprehensive impurity profiling of 1-(2-propylcyclohexyl)ethanone. We will explore both achiral and chiral separation strategies, offering detailed experimental protocols and data-driven recommendations to guide researchers in selecting the optimal method for their specific analytical objectives. The principles and techniques discussed are grounded in established regulatory frameworks, such as the ICH Q3A guidelines, which set thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4]
Gas Chromatography (GC): The Workhorse for Volatile Impurities
Given its likely volatility, Gas Chromatography (GC) is an excellent first-line technique for analyzing 1-(2-propylcyclohexyl)ethanone and its process-related impurities.[5][6] It offers high resolution, speed, and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Method A: Achiral GC-FID/MS for General Impurity Profiling
Expertise & Rationale: The primary objective here is to separate impurities based on differences in boiling point and polarity. A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), provides a robust starting point. This phase offers excellent resolving power for a wide range of volatile and semi-volatile compounds, making it ideal for separating positional isomers, starting materials, and most synthetic by-products. Coupling with MS allows for the confident identification of these separated peaks by comparing their mass spectra to known libraries or by interpreting fragmentation patterns. FID is the gold standard for routine quantification due to its wide linear range and robustness.
Experimental Protocol: GC-FID/MS Analysis
-
System: Agilent 7890 GC with 5975 MSD and FID splitter.
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Inlet: Split/Splitless, 250 °C, split ratio 50:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detectors:
-
FID: 300 °C, Hydrogen flow: 30 mL/min, Air flow: 400 mL/min, Makeup (N₂): 25 mL/min.
-
MS: Transfer line 280 °C, Ion source 230 °C, Quadrupole 150 °C. Scan mode m/z 40-450.
-
Expected Data & Performance: This method is expected to effectively separate positional isomers and process-related impurities. The stereoisomers of 1-(2-propylcyclohexyl)ethanone will co-elute as a single peak.
| Compound | Expected Retention Time (min) | Key Diagnostic Ion (m/z) |
| Propylcyclohexane (Starting Material) | ~ 6.5 | 83, 126 |
| 1-(4-propylcyclohexyl)ethanone | ~ 12.1 | 111, 154 |
| 1-(3-propylcyclohexyl)ethanone | ~ 12.3 | 111, 154 |
| 1-(2-propylcyclohexyl)ethanone (All Stereoisomers) | ~ 12.5 | 111, 154 |
| Di-acylated By-product | ~ 16.8 | 153, 196 |
Method B: Chiral GC-FID/MS for Stereoisomer Resolution
Expertise & Rationale: To resolve the enantiomers and diastereomers of 1-(2-propylcyclohexyl)ethanone, a chiral stationary phase (CSP) is required.[7] Derivatized cyclodextrin-based columns are highly effective for this purpose.[8][9] A column like a Beta-Dex™ or Chirasil-Dex CB is designed to form transient, diastereomeric complexes with chiral molecules, allowing for their separation based on differences in the stability of these complexes.[7][9] The choice of a cyclodextrin-based phase is particularly suited for resolving chiral ketones and alcohols common in fragrance and pharmaceutical analysis.[8][10]
Experimental Protocol: Chiral GC-FID/MS Analysis
-
System: Same as Method A.
-
Column: Restek Rt-βDEXcst, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Inlet: Split/Splitless, 240 °C, split ratio 100:1.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 180 °C.
-
Hold: 10 minutes at 180 °C.
-
-
Detectors: Same as Method A.
Expected Data & Performance: This method is optimized for the separation of the four stereoisomers. Note that positional isomers and other impurities may or may not be fully resolved from each other with this specialized column.
| Stereoisomer (Hypothetical Elution Order) | Expected Retention Time (min) |
| (1R,2S)-isomer | ~ 32.1 |
| (1S,2R)-isomer | ~ 32.5 |
| (1R,2R)-isomer | ~ 33.8 |
| (1S,2S)-isomer | ~ 34.3 |
dot digraph "GC_Workflow_Diagram" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Gas Chromatography (GC) workflow for impurity analysis.
High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach
HPLC serves as a powerful orthogonal technique to GC, offering different selectivity mechanisms. It is particularly valuable for analyzing less volatile impurities or for preparative-scale isolation of specific isomers.
Method C: Reversed-Phase HPLC for Achiral Separations
Expertise & Rationale: A significant challenge for analyzing 1-(2-propylcyclohexyl)ethanone by HPLC is its lack of a strong UV chromophore, making detection difficult.[11] While a simple ketone group has some UV absorbance, sensitivity is low. To overcome this, several strategies can be employed:
-
Low UV Wavelength: Detection at a low wavelength (e.g., 210 nm) can enhance sensitivity but is often prone to baseline noise from mobile phase impurities.
-
Refractive Index Detection (RID): RID is a universal detector but suffers from low sensitivity and is incompatible with gradient elution.[11]
-
Mass Spectrometry (MS): LC-MS is the most powerful option, providing both sensitivity and structural information.
-
Pre-column Derivatization: Reacting the ketone with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) creates a derivative with strong absorbance at a less noisy wavelength (e.g., 360 nm), dramatically increasing sensitivity.[12][13] This is a common and robust method for ketone analysis.[13]
This guide will detail the pre-column derivatization approach for maximum applicability.
Experimental Protocol: RP-HPLC-UV after DNPH Derivatization
-
Derivatization Step:
-
Prepare a DNPH reagent: 0.5 mg/mL 2,4-dinitrophenylhydrazine in acetonitrile with 0.1% phosphoric acid.
-
To 1 mL of sample solution (in acetonitrile), add 1 mL of DNPH reagent.
-
Vortex and heat at 60 °C for 30 minutes.
-
Cool and dilute with mobile phase as needed.
-
-
HPLC System: Agilent 1260 Infinity II with Diode Array Detector (DAD).
-
Column: Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm particles.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: 50% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD, 360 nm.
-
Injection Volume: 10 µL.
Expected Data & Performance: This method provides excellent sensitivity for all ketone-containing impurities. The derivatization adds a bulky, non-polar group, which can alter the elution order compared to GC.
| DNPH Derivative of... | Expected Retention Time (min) |
| 1-(4-propylcyclohexyl)ethanone | ~ 10.2 |
| 1-(3-propylcyclohexyl)ethanone | ~ 10.5 |
| 1-(2-propylcyclohexyl)ethanone (All Stereoisomers) | ~ 10.9 |
| Di-acylated By-product | ~ 14.5 |
Method D: Chiral HPLC for Stereoisomer Separation
Expertise & Rationale: Chiral HPLC is the definitive technique for both analytical quantification and preparative isolation of stereoisomers. Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are the most widely used and versatile for separating a broad range of chiral compounds.[14] These phases operate on a "three-point interaction" model, where differences in hydrogen bonding, dipole-dipole, and steric interactions between the analyte enantiomers and the chiral selector lead to separation.[15][16] Chiral HPLC often provides better scalability for purification compared to chiral GC.
Experimental Protocol: Chiral HPLC-UV
-
System: Same as Method C.
-
Column: Daicel CHIRALPAK® IA (amylose-based CSP).
-
Mobile Phase: Isocratic, Hexane:Ethanol (95:5 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: DAD, 215 nm (Note: No derivatization is used here to avoid potential racemization; detection relies on the weak ketone chromophore).
-
Injection Volume: 20 µL.
Expected Data & Performance: This normal-phase method is highly selective for stereoisomers. The elution order and resolution are highly dependent on the specific CSP and mobile phase composition.
| Stereoisomer (Hypothetical Elution Order) | Expected Retention Time (min) |
| (1R,2R)-isomer | ~ 8.1 |
| (1S,2S)-isomer | ~ 9.2 |
| (1R,2S)-isomer | ~ 11.5 |
| (1S,2R)-isomer | ~ 12.8 |
dot digraph "HPLC_Workflow_Diagram" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Comparative Summary and Recommendations
The choice of chromatographic method depends entirely on the analytical goal. Below is a summary of the key performance attributes for each technique.
| Parameter | GC (Achiral) | GC (Chiral) | HPLC (Achiral, DNPH) | HPLC (Chiral) |
| Primary Application | Routine QC, process monitoring | Stereoisomer ratio analysis | Trace impurity analysis | Stereoisomer purification & quantification |
| Resolves Positional Isomers? | Yes | Maybe (not optimized) | Yes | Maybe (not optimized) |
| Resolves Stereoisomers? | No | Yes | No | Yes |
| Relative Sensitivity | High (FID/MS) | High (FID/MS) | Very High (UV-DNPH) | Low (UV, native) |
| Analysis Time | Fast (~15-20 min) | Slow (~40-50 min) | Moderate (~20 min) | Moderate (~15 min) |
| Key Advantage | Speed, robustness | Direct stereoisomer analysis | Excellent for trace ketones | Preparative capability |
| Key Limitation | No chiral separation | Long run time, specialized column | Extra derivatization step | Low sensitivity without MS |
Expert Recommendations:
-
For rapid, routine quality control of production batches to monitor process-related impurities (positional isomers, starting materials), Achiral GC-FID (Method A) is the most efficient and cost-effective choice.
-
For accurate determination of the stereoisomeric ratio in a final product or for stability studies, Chiral GC (Method B) or Chiral HPLC (Method D) are required. Chiral HPLC is preferred if preparative isolation of individual isomers is needed.
-
For detecting and quantifying trace-level ketone impurities where sensitivity is paramount, RP-HPLC with DNPH derivatization (Method C) is the superior method.
-
For comprehensive characterization of a new synthesis route or a reference standard, a combination of methods is essential. Use Method A for the general profile, Method C to confirm trace ketones, and Method D to establish the stereoisomeric profile.
dot digraph "Decision_Tree" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Decision tree for selecting the appropriate analytical method.
References
-
ICH. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. 1
-
Merck Millipore. Chiral Stationary Phases for HPLC. 17
-
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. 15
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. 3
-
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. 18
-
Scent & Aroma Tech. Perfume Chromatography | Analysis and Techniques for a Unique Olfactory Signature. 5
-
ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). 4
-
Chrom Tech. Agilent Food, Flavor and Fragrances GC Columns. 8
-
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. 19
-
Agilent Technologies. (2026). Rapid Analysis of Flavors and Fragrances Using High-Efficiency GC Columns. 20
-
M. Hroboňová, K., & K. Hroboňová. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. 16
-
Agilent Technologies. Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. 21
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. 14
-
MACHEREY-NAGEL. (2022). Analysis of perfumes by gas chromatography. 6
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmaeli. 11
-
Sigma-Aldrich. HPLC Analysis of Aldehydes and Ketones as DNPH Derivatives on Ascentis® Express C18.
-
National Center for Biotechnology Information. (n.d.). Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. 22
-
BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivatization. 12
-
PubMed. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. 23
-
National Center for Biotechnology Information. (n.d.). Characterization and analysis of estrogenic cyclic phenone metabolites produced in vitro by rainbow trout liver slices using GC-MS, LC-MS and LC-TOF-MS. 24
-
ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. 13
-
ACS Publications. (2000). Chiral Gas Chromatographic Separation of 2-Oxabicyclo[3.3.0]octane Derivatives and Their Synthetic Precursors. 10
-
MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. 25
-
LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. 26
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. 7
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. 9
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
